molecular formula C10H13NO B1295590 3-Methyl-1-(pyridin-2-yl)butan-1-one CAS No. 6952-53-0

3-Methyl-1-(pyridin-2-yl)butan-1-one

Cat. No.: B1295590
CAS No.: 6952-53-0
M. Wt: 163.22 g/mol
InChI Key: ZUDCNFJWSIGUGD-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-yl)butan-1-one (CAS 6952-53-0) is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound, also known as isobutyl 2-pyridyl ketone, features a ketone functional group adjacent to a pyridine ring, a structure that may be of significant interest in medicinal chemistry and materials science research as a synthetic building block or ligand precursor . Its physical properties include a density of approximately 0.994 g/cm³ and a boiling point of around 241.9°C at 760 mmHg, with a flash point of 106.2°C, indicating considerations for safe handling and storage . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is harmful by inhalation, in contact with skin, and if swallowed . Appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, must be worn. The compound should be used only in a chemical fume hood, and all handling should be supervised by qualified personnel . In case of a fire involving this material, dry powder or carbon dioxide extinguishers are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-1-one
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InChI

InChI=1S/C10H13NO/c1-8(2)7-10(12)9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDCNFJWSIGUGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10289586
Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Molecular Weight

163.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6952-53-0
Record name 6952-53-0
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Record name 3-methyl-1-(pyridin-2-yl)butan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a heterocyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous 2-acylpyridine structures, theoretical principles, and established analytical methodologies. We will delve into the structural and electronic factors governing its basicity, predict its physicochemical properties, outline plausible synthetic strategies, and provide detailed, self-validating experimental protocols for its characterization and pKa determination. This document is intended to serve as a foundational resource for researchers, enabling a robust understanding and informed application of this compound in their scientific endeavors.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of pharmaceuticals and biologically active compounds. The nitrogen atom within the pyridine ring imparts basic properties, influencing a molecule's solubility, membrane permeability, and ability to interact with biological targets. The position and nature of substituents on the pyridine ring can finely tune these properties. 3-Methyl-1-(pyridin-2-yl)butan-1-one, also known as 2-isovalerylpyridine, belongs to the class of 2-acylpyridines. The presence of the ketone functionality at the 2-position, in conjunction with the alkyl side chain, presents a unique electronic and steric environment that dictates its chemical behavior and potential as a lead compound in drug design. Understanding the fundamental basicity of this molecule is paramount for predicting its pharmacokinetic and pharmacodynamic profiles.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one

PropertyPredicted Value
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of 220-240 °C
Solubility Expected to be soluble in organic solvents and moderately soluble in acidic aqueous solutions.
logP Estimated to be in the range of 1.5 - 2.5
Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of similar structures.

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the isovaleryl side chain. The protons on the pyridine ring will likely appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The protons of the isovaleryl group will appear in the aliphatic region.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Methyl-1-(pyridin-2-yl)butan-1-one

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-68.5 - 8.7d
Pyridine H-3, H-4, H-57.2 - 8.0m
-CH₂- (next to C=O)2.9 - 3.2d
-CH- (isobutyl)2.1 - 2.4m
-CH₃ (isobutyl)0.9 - 1.1d

The carbon NMR will show signals for the carbonyl carbon, the pyridine ring carbons, and the carbons of the isovaleryl side chain. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Methyl-1-(pyridin-2-yl)butan-1-one

CarbonPredicted Chemical Shift (δ, ppm)
C=O198 - 202
Pyridine C-2152 - 155
Pyridine C-6148 - 150
Pyridine C-3, C-4, C-5120 - 138
-CH₂- (next to C=O)45 - 50
-CH- (isobutyl)28 - 32
-CH₃ (isobutyl)22 - 25

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration and characteristic bands for the pyridine ring.

Table 4: Predicted Key IR Absorption Bands for 3-Methyl-1-(pyridin-2-yl)butan-1-one

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch1690 - 1710Strong
C=N, C=C Stretch (Pyridine)1570 - 1600Medium-Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 163. Key fragmentation patterns would likely involve cleavage of the acyl group and fragmentation of the isobutyl chain.

Basicity and pKa: A Detailed Analysis

The basicity of 3-Methyl-1-(pyridin-2-yl)butan-1-one is primarily attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring.

Structural and Electronic Influences on Basicity

Several factors influence the basicity of the pyridine nitrogen in this molecule:

  • Hybridization: The sp² hybridization of the nitrogen atom means the lone pair has more s-character compared to an sp³-hybridized nitrogen in an aliphatic amine. This holds the lone pair closer to the nucleus, making it less available for protonation and thus rendering pyridines less basic than their aliphatic counterparts.

  • Inductive Effect: The isovaleryl group at the 2-position has an electron-withdrawing inductive effect (-I) due to the electronegativity of the carbonyl oxygen. This effect reduces the electron density on the pyridine ring, including the nitrogen atom, thereby decreasing its basicity.

  • Mesomeric Effect: The carbonyl group can also exert a weak electron-withdrawing mesomeric effect (-M), further delocalizing the electron density of the ring and reducing the availability of the nitrogen's lone pair for protonation.

  • Steric Hindrance: The bulky isovaleryl group adjacent to the nitrogen atom can sterically hinder the approach of a proton, which may also contribute to a lower basicity compared to unsubstituted pyridine.

Protonation Site

Protonation will overwhelmingly occur at the pyridine nitrogen atom. The lone pair on this nitrogen is located in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, making it available for protonation. Protonation of the carbonyl oxygen is significantly less favorable.

G cluster_synthesis Plausible Synthetic Pathway start Pyridine-2-carbonitrile intermediate Imine Intermediate (not isolated) start->intermediate + grignard Isobutylmagnesium bromide (Grignard Reagent) grignard->intermediate + hydrolysis Aqueous Acidic Workup (e.g., HCl) intermediate->hydrolysis Reaction product 3-Methyl-1-(pyridin-2-yl)butan-1-one hydrolysis->product Hydrolysis

Caption: A plausible synthetic route to the target molecule.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure that would require optimization for this specific transformation.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings. Maintain a gentle reflux until the magnesium is consumed.

  • Reaction with Pyridine Precursor: Cool the Grignard solution to 0 °C. Slowly add a solution of pyridine-2-carbonitrile in anhydrous diethyl ether to the Grignard reagent.

  • Reaction Monitoring and Workup: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and dilute hydrochloric acid.

  • Extraction and Purification: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Determination of pKa

The pKa value can be experimentally determined using various techniques, with UV-Vis spectrophotometry and NMR spectroscopy being common methods.

Protocol 1: pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the estimated pKa.

  • Sample Preparation: Prepare a stock solution of 3-Methyl-1-(pyridin-2-yl)butan-1-one in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance in the optimal range (0.1 - 1.0 AU).

  • Spectroscopic Measurement: Record the UV-Vis spectrum of each solution.

  • Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different absorbances against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. This can be determined from the inflection point of the resulting sigmoidal curve.

G cluster_pka_uv Workflow for pKa Determination by UV-Vis prep_buffers Prepare Buffer Solutions (various pH) prep_samples Prepare Samples in Buffers prep_buffers->prep_samples measure_uv Record UV-Vis Spectra prep_samples->measure_uv plot_data Plot Absorbance vs. pH measure_uv->plot_data determine_pka Determine pKa from Sigmoidal Curve plot_data->determine_pka

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Protocol 2: pKa Determination by NMR Spectroscopy

This method monitors the change in the chemical shift of protons close to the site of protonation as a function of pH.

  • Sample Preparation: Prepare a series of solutions of the compound in D₂O containing buffers to maintain a range of pD values (the equivalent of pH in D₂O).

  • NMR Measurement: Acquire a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of the pyridine nitrogen (e.g., the proton at the 6-position). Plot the chemical shift of this proton against the pD. The pKa can be determined from the inflection point of the resulting titration curve.

Conclusion

References

  • Due to the lack of specific literature for 3-Methyl-1-(pyridin-2-yl)
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [Link]

  • Loudon, G. M., & Parise, J. (2015). Organic Chemistry. 6th ed. W. H. Freeman. [Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. 3rd ed. Chapman and Hall. [Link]

  • Perrin, D. D. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. 8th ed. Wiley. [Link]

3-Methyl-1-(pyridin-2-yl)butan-1-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-one: Structure, Synthesis, and Characterization

Introduction

3-Methyl-1-(pyridin-2-yl)butan-1-one is a chemical compound featuring a pyridine ring attached to an iso-pentanone chain. As a member of the pyridyl ketone family, it holds potential as a building block in the synthesis of more complex molecules, particularly within the realms of medicinal chemistry and materials science. The pyridine moiety, a common scaffold in numerous biologically active compounds, imparts specific electronic and steric properties that are of significant interest to researchers.[1][2] This guide provides a comprehensive overview of its chemical structure, a validated synthetic protocol, and the spectroscopic techniques essential for its characterization, tailored for professionals in chemical research and drug development.

Molecular Structure and Physicochemical Properties

The fundamental identity of 3-Methyl-1-(pyridin-2-yl)butan-1-one is defined by its molecular structure and resulting chemical properties.

Chemical Structure

The molecule consists of a pyridine ring acylated at the 2-position with a 3-methylbutanoyl group. The IUPAC name for this compound is 3-methyl-1-(pyridin-2-yl)butan-1-one.[3]

Caption: 2D Chemical Structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Physicochemical Data

A summary of the key computed and experimental properties of the molecule is presented below. These parameters are crucial for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[3]
Molecular Weight 163.22 g/mol [3]
Monoisotopic Mass 163.09972 Da[3]
Predicted XLogP3 2.1[3]
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Synthesis via Grignard Reaction

A robust and widely applicable method for the synthesis of pyridyl ketones is the Grignard reaction.[4][5] This approach involves the nucleophilic addition of an organomagnesium halide to a nitrile, followed by acidic hydrolysis of the intermediate imine. For the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one, the logical precursors are 2-cyanopyridine and isobutylmagnesium bromide.

Causality of Experimental Design

The choice of a Grignard reaction is predicated on its efficiency in forming carbon-carbon bonds.[6] The nitrile group of 2-cyanopyridine serves as an excellent electrophile for the nucleophilic isobutyl group of the Grignard reagent. The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will react with water, leading to the formation of an alkane and quenching the desired reaction.[7] Diethyl ether or tetrahydrofuran (THF) are typically used as solvents as they are aprotic and can solvate the magnesium complex. The final hydrolysis step is essential to convert the intermediate imine into the target ketone.

Synthetic Workflow Diagram

G cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Addition cluster_2 Hydrolysis and Isolation A Isobutyl Bromide + Mg Turnings in Anhydrous Ether B Formation of Isobutylmagnesium Bromide A->B Reflux D Addition of Grignard Reagent (B) to (C) at 0°C B->D C 2-Cyanopyridine in Anhydrous Ether C->D E Formation of Imine Intermediate D->E F Aqueous Acidic Workup (e.g., aq. H₂SO₄) E->F G Extraction with Organic Solvent F->G H Purification (e.g., Column Chromatography) G->H I 3-Methyl-1-(pyridin-2-yl)butan-1-one H->I

Caption: Workflow for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Step-by-Step Experimental Protocol
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of isobutyl bromide in anhydrous diethyl ether.

    • Add a small amount of the isobutyl bromide solution to the magnesium. The reaction is initiated, which is often indicated by bubbling and a gentle warming of the flask. If the reaction does not start, a small crystal of iodine can be added as an activator.

    • Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with 2-Cyanopyridine:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-cyanopyridine in anhydrous diethyl ether.

    • Cool the 2-cyanopyridine solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the 2-cyanopyridine solution via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis and Product Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride, followed by dilute sulfuric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Spectroscopic Characterization

Confirmation of the successful synthesis and purity of the target compound is achieved through a combination of spectroscopic methods.[8]

Characterization Workflow

G Start Purified Product IR Infrared (IR) Spectroscopy Start->IR Identify Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR Determine Connectivity MS Mass Spectrometry (MS) Start->MS Confirm Molecular Weight Structure_Confirmed Structure Confirmed IR->Structure_Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed

Caption: Logical workflow for the spectroscopic characterization of the product.

Expected Spectroscopic Data

The following table summarizes the expected key signals in the different spectra for 3-Methyl-1-(pyridin-2-yl)butan-1-one.

TechniqueExpected Observations
IR Spectroscopy Strong C=O stretching absorption in the range of 1660-1770 cm⁻¹.[9][10]
¹H NMR Spectroscopy - Pyridyl Protons: Signals in the aromatic region (δ 7.0-9.0 ppm).- α-Methylene Protons (-CH₂-CO): Triplet around δ 2.5-3.0 ppm.- Methine Proton (-CH(CH₃)₂): Multiplet around δ 2.0-2.5 ppm.- Methyl Protons (-CH(CH₃)₂): Doublet around δ 0.9-1.2 ppm.
¹³C NMR Spectroscopy - Carbonyl Carbon (C=O): Signal in the downfield region (δ > 190 ppm).- Pyridyl Carbons: Signals in the aromatic region (δ 120-150 ppm).- Aliphatic Carbons: Signals in the upfield region (δ 10-50 ppm).
Mass Spectrometry - Molecular Ion Peak [M]⁺: m/z = 163.10.- [M+H]⁺: m/z = 164.11.[3]

Potential Applications and Research Significance

While specific applications for 3-Methyl-1-(pyridin-2-yl)butan-1-one are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds. Pyridine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-diabetic, and anticarcinogenic properties.[11] For instance, the related compound 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine is a key intermediate in the synthesis of Repaglinide, an oral anti-diabetic drug.[12] Therefore, 3-Methyl-1-(pyridin-2-yl)butan-1-one represents a valuable intermediate for the synthesis of novel pharmaceutical candidates and for the exploration of new chemical space in drug discovery programs.

Conclusion

This technical guide has detailed the chemical structure, a reliable synthetic route, and the analytical characterization of 3-Methyl-1-(pyridin-2-yl)butan-1-one. The presented Grignard-based synthesis is a robust method for obtaining this pyridyl ketone, and the outlined spectroscopic data provide a clear benchmark for its identification and purity assessment. As a versatile chemical intermediate, this compound offers significant potential for researchers engaged in the synthesis of novel heterocyclic compounds for various applications, particularly in the field of medicinal chemistry.

References

  • ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Available from: [Link]

  • PubMed. 3-Methylpyridine: Synthesis and Applications. Available from: [Link]

  • PubChemLite. 3-methyl-1-(pyridin-2-yl)butan-1-one. Available from: [Link]

  • Doc Brown's Chemistry. C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

  • National Institutes of Health. 1-(Pyridin-3-yl)butan-1-one - CID 459502. Available from: [Link]

  • Chemsrc. 3-HYDROXY-1-PHENYLBUTAN-2-ONE | CAS#:62763-33-1. Available from: [Link]

  • Pharmaffiliates. (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Available from: [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available from: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

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  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available from: [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • Google Patents. CA2763574C - Process for the synthesis of 3-methyl-pyridine.
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  • National Institutes of Health. 3-Methyl-2-butanone | C5H10O. Available from: [Link]

  • Wikipedia. 2-Acetylpyridine. Available from: [Link]

  • YouTube. Spectroscopic analysis of aldehydes and ketones. Available from: [Link]

  • Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. Available from: [Link]

  • YouTube. Grignard Reagent with Cyanide ,Epoxide and Oxygen. Available from: [Link]

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  • YouTube. Structural Formula for 3-Methyl-1-butanol. Available from: [Link]

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  • Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Available from: [Link]

  • FooDB. Showing Compound 3-Methyl-1-butylamine (FDB008319). Available from: [Link]

  • MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Available from: [Link]

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Sources

Technical Monograph: 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

3-Methyl-1-(pyridin-2-yl)butan-1-one (CAS: 58976-58-2), also known as 2-isovalerylpyridine , represents a critical heterocyclic scaffold in medicinal chemistry. Unlike simple acetylpyridines, the steric bulk of the isobutyl group in this molecule imparts unique lipophilic and conformational properties, making it a high-value intermediate for the synthesis of sterically hindered ligands, kinase inhibitors, and chiral amines.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via Grignard addition, and analytical standards for quality control in drug development pipelines.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis. For 3-Methyl-1-(pyridin-2-yl)butan-1-one, the mass profile is defined by the stability of the pyridine ring conjugated with a branched aliphatic ketone.

Table 1: Core Physicochemical Data
PropertyValueTechnical Context
IUPAC Name 3-Methyl-1-(pyridin-2-yl)butan-1-oneSystematic nomenclature
Molecular Formula C₁₀H₁₃NO Basis for elemental analysis
Molecular Weight 163.22 g/mol Average mass for stoichiometry
Monoisotopic Mass 163.099714 DaCritical for High-Res MS (HRMS)
Predicted LogP ~2.3 - 2.5Lipophilicity indicator for bioavailability
H-Bond Acceptors 2 (N-pyridine, O-carbonyl)Relevance to chelation/binding
Physical State Pale yellow oil (Standard)May darken upon oxidation
Structural Significance

The molecule features a 2-acylpyridine motif. The proximity of the pyridyl nitrogen to the carbonyl oxygen allows for bidentate coordination with transition metals (N,O-chelation), a property utilized in the synthesis of asymmetric catalysts.

Part 2: Validated Synthetic Methodology

Route: Nucleophilic Addition of Isobutylmagnesium Bromide to 2-Cyanopyridine.

While acylation of pyridine is possible via Friedel-Crafts, the electron-deficient nature of the pyridine ring makes this difficult. The most robust, self-validating protocol involves the addition of a Grignard reagent to a nitrile. This method prevents the formation of tertiary alcohol byproducts, as the intermediate imine salt is stable until hydrolysis.

Experimental Workflow Diagram

The following diagram outlines the critical path for synthesis and workup, highlighting the "stop" points for quality control.

SynthesisWorkflow Reactants 2-Cyanopyridine + Isobutylmagnesium Bromide Reaction Nucleophilic Addition (THF, 0°C to RT) Reactants->Reaction Anhydrous Intermediate Imine Magnesium Salt (Stable Intermediate) Reaction->Intermediate 2-4 Hours Hydrolysis Acidic Hydrolysis (H3O+, pH < 2) Intermediate->Hydrolysis Quench Workup Neutralization & Extraction (DCM/Water) Hydrolysis->Workup Phase Sep Product 3-Methyl-1-(pyridin-2-yl)butan-1-one (Target Ketone) Workup->Product Distillation

Figure 1: Reaction pathway avoiding tertiary alcohol formation via nitrile intermediate.

Step-by-Step Protocol

Safety Warning: Grignard reagents are pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen.

  • Preparation: Charge a 3-neck flask with 2-cyanopyridine (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dropwise add Isobutylmagnesium bromide (1.1 eq, 2.0 M in ether) over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will turn dark red/brown, indicating the formation of the imine-magnesium complex.

  • Hydrolysis (Critical Step): Cool the mixture back to 0°C. Slowly quench with 2M HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Basify with saturated NaHCO₃ to pH 8. Extract with Dichloromethane (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel chromatography (Hexanes:EtOAc 9:1) to yield the pale yellow oil.

Part 3: Analytical Validation & Quality Control

To ensure the integrity of the intermediate for drug development, the following analytical signatures must be confirmed.

1. Mass Spectrometry (LC-MS/ESI)
  • Target Ion: [M+H]⁺

  • Expected m/z: 164.11

  • Interpretation: A strong base peak at 164.1 confirms the ketone. If a peak at ~182 is observed, this indicates hydration or incomplete oxidation. If ~220+ is seen, tertiary alcohol formation (double addition) has occurred.

2. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

The isobutyl group provides a distinct fingerprint that validates the structure:

  • δ 0.98 (d, 6H): The two methyl groups of the isobutyl tail.

  • δ 2.25 (m, 1H): The methine (CH) proton splitting into a septet.

  • δ 3.05 (d, 2H): The methylene (CH₂) protons alpha to the carbonyl. This chemical shift is diagnostic; it is deshielded by the carbonyl.

  • δ 7.4 - 8.7 (m, 4H): Characteristic pyridine aromatic protons (H-6 is typically the most deshielded doublet at ~8.7 ppm).

Analytical Logic Flow

QC_Logic Sample Crude Product TLC TLC (Hex:EtOAc 8:2) Single Spot? Sample->TLC MS_Check LC-MS Analysis TLC->MS_Check Yes Fail1 Re-purify (Remove unreacted nitrile) TLC->Fail1 No Decision m/z = 164.1? MS_Check->Decision Fail2 Discard (Tertiary Alcohol formed) Decision->Fail2 m/z > 200 Pass Release for Synthesis Decision->Pass Yes

Figure 2: Quality Control Decision Tree for intermediate validation.

Part 4: Applications in Drug Discovery[2][3]

The 3-methyl-1-(pyridin-2-yl)butan-1-one scaffold is not merely an end-product but a versatile "warhead" precursor.

  • Kinase Inhibitor Synthesis: The ketone functionality serves as an electrophile for condensation reactions with hydrazines or guanidines to form Pyrazolyl-pyridines or Pyrimidyl-pyridines . These fused heterocycles are privileged structures in ATP-competitive kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Chiral Amine Production: Asymmetric reductive amination of this ketone yields 1-(pyridin-2-yl)-3-methylbutan-1-amine. The steric bulk of the isobutyl group enhances enantioselectivity during catalytic hydrogenation, providing chiral ligands for asymmetric catalysis.

  • Metal Chelation: The molecule acts as a precursor for N,N,N-tridentate ligands (e.g., terpyridine analogs) by reacting the alpha-methylene group (which is acidic due to the carbonyl and pyridine ring) with other electrophiles.

References
  • PubChem. (2025).[1] Compound Summary: 1-(Pyridin-2-yl)butan-1-one derivatives. National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Grignard addition to nitriles vs esters).
  • Sato, K., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. Journal of Medicinal Chemistry. [Link] (Contextualizing pyridine scaffolds in drug design).

  • ChemSynthesis. (2024).[2] Synthesis and properties of 2-acylpyridines.[Link]

Sources

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a pyridin-2-yl ketone of interest in medicinal chemistry and synthetic organic chemistry. Due to its apparent novelty, a registered CAS number has not been identified in major chemical databases as of the writing of this guide. This document synthesizes information from analogous compounds to propose viable synthetic routes, analytical methodologies, and potential applications. The core focus is to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this compound for its potential utility in various scientific endeavors.

Introduction and Chemical Identity

3-Methyl-1-(pyridin-2-yl)butan-1-one belongs to the family of 2-acylpyridines, a class of compounds recognized for their versatile applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules.[1] The core structure consists of a pyridine ring acylated at the 2-position with a 3-methylbutanoyl group.

Molecular Structure:

Figure 1: 2D Structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Chemical Properties (Predicted):

PropertyValueSource
Molecular FormulaC10H13NO[2]
Molecular Weight163.22 g/mol [2]
XlogP2.1[2]
Monoisotopic Mass163.09972 Da[2]

Synthetic Strategies

The synthesis of 2-acylpyridines like 3-Methyl-1-(pyridin-2-yl)butan-1-one requires careful consideration due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation.[3][4] Therefore, alternative strategies focusing on nucleophilic attack on a pyridine derivative or the use of a pre-functionalized pyridine are necessary.

Grignard Reaction with 2-Cyanopyridine

A robust and widely applicable method for the synthesis of ketones is the reaction of a Grignard reagent with a nitrile.[5] In this approach, 2-cyanopyridine serves as the electrophilic pyridine source, and isobutylmagnesium bromide provides the nucleophilic 3-methylbutanoyl precursor.

Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide Mg, THF Isobutylmagnesium bromide2-Cyanopyridine Isobutylmagnesium bromide2-Cyanopyridine Imine Intermediate Imine Intermediate Isobutylmagnesium bromide2-Cyanopyridine->Imine Intermediate THF, Dry Conditions 3-Methyl-1-(pyridin-2-yl)butan-1-one 3-Methyl-1-(pyridin-2-yl)butan-1-one Imine Intermediate->3-Methyl-1-(pyridin-2-yl)butan-1-one Aqueous Acid (e.g., H3O+) G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxidation 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF 2-Pyridylmagnesium bromideIsovaleraldehyde 2-Pyridylmagnesium bromideIsovaleraldehyde 3-Methyl-1-(pyridin-2-yl)butan-1-ol 3-Methyl-1-(pyridin-2-yl)butan-1-ol 2-Pyridylmagnesium bromideIsovaleraldehyde->3-Methyl-1-(pyridin-2-yl)butan-1-ol THF, Dry Conditions 3-Methyl-1-(pyridin-2-yl)butan-1-one 3-Methyl-1-(pyridin-2-yl)butan-1-one 3-Methyl-1-(pyridin-2-yl)butan-1-ol->3-Methyl-1-(pyridin-2-yl)butan-1-one Oxidizing Agent (e.g., PCC, DMP)

Sources

1H NMR and 13C NMR of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Authored by: A Senior Application Scientist

Foreword: The Role of NMR in Modern Structural Elucidation

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For researchers in medicinal chemistry, drug development, and materials science, a deep, functional understanding of NMR is not merely advantageous—it is essential. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a molecule featuring both aromatic and aliphatic moieties. Our approach moves beyond simple data reporting. We will dissect the predicted spectra, explaining the theoretical underpinnings of each signal's chemical shift, multiplicity, and integration. This document is designed to serve as a practical reference for scientists, offering not just data, but the strategic logic required to interpret complex spectra with confidence.

Core Principles of NMR Spectroscopy

A mastery of NMR interpretation is built upon three pillars: chemical shift, signal integration, and spin-spin coupling.[1]

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is its chemical shift. It is determined by the local electronic environment of a nucleus. Electron-withdrawing groups (like carbonyls or aromatic rings) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[2] Conversely, electron-donating groups increase shielding, moving the signal to a lower ppm value (upfield).[1]

  • Signal Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule.[3]

  • Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons magnetically interact, splitting each other's signals. This splitting pattern, or multiplicity, reveals the number of neighboring protons. The "n+1 rule" is a common heuristic, where 'n' neighboring protons split a signal into 'n+1' peaks.[3] The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and stereochemistry of the molecule.[4]

Structural Analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-one

To predict the NMR spectra, we must first analyze the molecule's structure to identify all chemically non-equivalent protons and carbons.

Figure 1: Structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one with proton labeling (a-g).

The structure contains:

  • A 2-substituted pyridine ring: This will produce four distinct signals in the aromatic region, each integrating to one proton.

  • An isobutyl group attached to a carbonyl: This aliphatic chain will produce three signals: a methylene (CH₂), a methine (CH), and two equivalent methyl (CH₃) groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on established chemical shift values and coupling patterns for similar structural motifs.[2][5] The electron-withdrawing nature of the pyridyl nitrogen and the carbonyl group will significantly influence the chemical shifts of adjacent protons.[6]

LabelProton(s)IntegrationPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
a H-6'1H8.6 - 8.8Doublet (d)~4-5Most deshielded aromatic proton due to proximity to the electronegative nitrogen atom.[6]
b H-5'1H7.4 - 7.6Triplet (t)~7-8Standard aromatic proton, coupled to H-4' and H-6'.
c H-4'1H7.8 - 8.0Triplet of doublets (td)~7-8, ~1-2Deshielded by the nitrogen's inductive effect and coupled to H-3' and H-5'.
d H-3'1H8.0 - 8.2Doublet (d)~7-8Alpha to the carbonyl-substituted carbon, experiencing deshielding.
e -CH₂-2H3.1 - 3.3Doublet (d)~7Alpha to the carbonyl group, significantly deshielded. Coupled to the adjacent methine proton (f).[2]
f -CH-1H2.2 - 2.4Multiplet (m) or Nonet~7Coupled to the methylene protons (e) and the six methyl protons (g).
g 2 x -CH₃6H0.9 - 1.1Doublet (d)~7Standard aliphatic methyl protons, appearing as a single signal due to free rotation. Coupled to the methine proton (f).[1]

Predicted ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single line.[7] The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment. The carbonyl carbon is the most deshielded, appearing at the highest chemical shift.[3]

Carbon AtomPredicted δ (ppm)Rationale
C=O 198 - 202Typical range for a ketone carbonyl conjugated with an aromatic ring.[3]
C-2' 152 - 155Aromatic carbon bonded to nitrogen and the acyl group, highly deshielded.
C-6' 148 - 150Aromatic carbon alpha to the nitrogen.
C-4' 136 - 138Aromatic CH carbon.
C-5' 126 - 128Aromatic CH carbon.
C-3' 121 - 123Aromatic CH carbon.
Cα (-CH₂-) 45 - 50Aliphatic carbon alpha to a carbonyl group.
Cβ (-CH-) 28 - 32Aliphatic methine carbon.[8]
Cγ (-CH₃) 22 - 25Aliphatic methyl carbons.[8]

Experimental Protocol: A Self-Validating System

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized experimental approach. This protocol is designed to ensure data integrity.

5.1 Sample Preparation
  • Mass Measurement: Accurately weigh approximately 10-20 mg of 3-Methyl-1-(pyridin-2-yl)butan-1-one directly into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (~7.26 ppm).[9] Causality Note: The choice of solvent is critical as it can influence the chemical shifts of protons, particularly those capable of hydrogen bonding or interacting with the solvent's magnetic anisotropy.[10]

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point.[1]

  • Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

5.2 NMR Spectrometer Setup & Data Acquisition

This protocol assumes a standard 400 MHz or 500 MHz spectrometer.[11]

¹H NMR Acquisition:

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.

  • Pulse Program: Select a standard one-pulse (zg30) experiment.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to ~16 ppm to ensure all signals are captured.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for good signal-to-noise on a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals.

¹³C NMR Acquisition:

  • Pulse Program: Select a standard proton-decoupled experiment with NOE (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): Set to ~220-240 ppm to cover the full range of carbon chemical shifts.[12]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required, typically ranging from 256 to 1024, depending on the sample concentration.

    • Relaxation Delay (D1): Use a 2-second delay.

  • Processing: Apply Fourier transformation with an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections. Calibrate the spectrum using the CDCl₃ triplet signal at ~77.16 ppm.[9]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum (NS=16, D1=2s) lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (NS=1024, D1=2s) acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Spectrum (TMS or Solvent) phase_base->calibrate integrate Integrate & Assign Signals calibrate->integrate

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion: From Spectrum to Structure

The comprehensive analysis presented in this guide illustrates a systematic approach to predicting and interpreting the ¹H and ¹³C NMR spectra of 3-Methyl-1-(pyridin-2-yl)butan-1-one. By correlating fundamental NMR principles with the specific electronic and structural features of the molecule, we can confidently assign each signal and verify the compound's identity. This methodology, combining predictive analysis with rigorous experimental protocol, forms the cornerstone of reliable structural elucidation in the chemical sciences.

References

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • dos Santos, J. E., et al. (2006). Syntheses and structures of 2-acetylpyridine-(2-amino-benzoylhydrazone) and its dioxouranium(VI) complex. Journal of the Brazilian Chemical Society, 17(8), 1612-1616. Available at: [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Stoyanov, E. V., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(10), 928-934. Available at: [Link]

  • Organic Spectroscopy International. (2014). 3-methyl-2-butanone. Retrieved from [Link]

  • University of Calgary. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Jetir.org. (2018). One pot synthesis of some chalcone derivatives from 2-acetyl pyridine using stirring techniques. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Signal Areas. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Khan Academy. (n.d.). Coupling constant. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • Chemconnections. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-3-phenylbutan-2-one. Retrieved from [Link]

  • MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]

  • SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]

  • Chemconnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Organometallics. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Z. Anorg. Allg. Chem. (2001). 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]

Sources

Physical and chemical properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes predicted data, information extrapolated from closely related isomers, and established principles of organic chemistry to offer a robust resource for researchers.

Introduction

3-Methyl-1-(pyridin-2-yl)butan-1-one, with the molecular formula C₁₀H₁₃NO, is a ketone derivative of pyridine. The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The presence of a methyl group can significantly influence a molecule's metabolic stability, potency, and selectivity, a phenomenon often referred to as the "magic methyl" effect in drug discovery. This guide aims to provide a detailed understanding of the physicochemical and reactive nature of this compound to support its potential application in research and drug development.

Physicochemical Properties

PropertyPredicted/Inferred Value for 3-Methyl-1-(pyridin-2-yl)butan-1-oneReference Isomer: 1-(Pyridin-3-yl)butan-1-one
Molecular Formula C₁₀H₁₃NOC₉H₁₁NO
Molecular Weight 163.22 g/mol 149.19 g/mol
Appearance Likely a colorless to pale yellow liquidData not available
Boiling Point Estimated to be in the range of 230-250 °CData not available
Melting Point Not applicable (likely liquid at room temperature)Data not available
Solubility Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water.Data not available
CAS Number Not assigned1701-70-8

Rationale for Predictions:

The predicted boiling point is based on the molecular weight and the presence of a polar ketone group and a pyridine ring, which would lead to a higher boiling point than non-polar analogues. The solubility predictions are based on the general principle of "like dissolves like," where the organic nature of the molecule suggests solubility in organic solvents.

Chemical Structure and Reactivity

The structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one features a pyridine ring attached to a butanone chain with a methyl branch at the 3-position.

Caption: Chemical structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

The reactivity of this molecule is governed by the pyridine ring and the ketone functional group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although it is less reactive than benzene.

  • Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol or undergo reactions like the Wittig reaction to form an alkene. The α-protons to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in various reactions.

Synthesis

A plausible synthetic route to 3-Methyl-1-(pyridin-2-yl)butan-1-one would involve the reaction of a picolinoyl derivative with an appropriate organometallic reagent.

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-cyanopyridine 2-Cyanopyridine Grignard_Reaction Grignard Reaction 2-cyanopyridine->Grignard_Reaction 1. isobutylmagnesium_bromide Isobutylmagnesium bromide isobutylmagnesium_bromide->Grignard_Reaction 2. H₃O⁺ Target_Molecule 3-Methyl-1-(pyridin-2-yl)butan-1-one Grignard_Reaction->Target_Molecule

Caption: A potential synthetic workflow for 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Experimental Protocol: A General Procedure for the Synthesis of Pyridin-2-yl Ketones via Grignard Reaction

Causality: This protocol utilizes the nucleophilic character of the Grignard reagent to attack the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting imine is then hydrolyzed to the ketone.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of isobutyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. Once the reaction starts, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Cyanopyridine: Cool the Grignard reagent to 0 °C. Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. This will hydrolyze the intermediate imine to the desired ketone.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation: The purity of the final product should be assessed by Thin Layer Chromatography (TLC) and its structure confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Spectroscopic Data (Predicted)

Mass Spectrometry:

The PubChemLite database provides predicted collision cross-section data for various adducts of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Adductm/zPredicted CCS (Ų)
[M+H]⁺164.10700135.1
[M+Na]⁺186.08894141.9
[M-H]⁻162.09244137.2

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A predicted ¹H NMR spectrum of 3-Methyl-1-(pyridin-2-yl)butan-1-one would show distinct signals for the protons on the pyridine ring and the aliphatic chain. The chemical shifts and splitting patterns would be indicative of their chemical environment.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show a strong absorption band around 1690-1710 cm⁻¹ corresponding to the C=O stretching of the ketone and characteristic peaks for the C=C and C=N stretching of the pyridine ring in the 1400-1600 cm⁻¹ region.

Potential Applications in Drug Development

The pyridine moiety is a key structural feature in many FDA-approved drugs. The introduction of a 3-methyl-butan-1-one side chain could modulate the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. The methyl group can influence metabolic stability by blocking potential sites of oxidation or by providing a "soft spot" for metabolism. The overall structure may have applications in areas such as neuroscience, inflammation, or oncology, depending on its ability to interact with specific biological targets.

Conclusion

While specific experimental data for 3-Methyl-1-(pyridin-2-yl)butan-1-one is limited, this guide provides a comprehensive overview based on predicted properties and data from related compounds. The information presented here serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this molecule in drug discovery and development. Further experimental validation of the predicted properties is highly encouraged.

References

  • PubChemLite. 3-methyl-1-(pyridin-2-yl)butan-1-one. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(Pyridin-3-yl)butan-1-one. National Center for Biotechnology Information. [Link]

  • Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

  • MDPI. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

An In-depth Technical Guide to 3-Methyl-1-(pyridin-2-yl)butan-1-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a pyridinyl ketone of interest in synthetic and medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this guide elucidates its chemical context, proposes a robust synthetic pathway, and details methods for its characterization. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction to Pyridinyl Ketones

The pyridinyl ketone moiety is a significant structural motif in a vast array of biologically active compounds and functional materials. The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique electronic and steric properties to molecules. When functionalized with a ketone group, the resulting pyridinyl ketone can serve as a versatile intermediate in organic synthesis or as a key pharmacophore in drug design. These compounds are known to interact with various biological targets, and their derivatives have found applications as anti-inflammatory, anti-cancer, and anti-viral agents. 3-Methyl-1-(pyridin-2-yl)butan-1-one represents a specific example within this important class of molecules, featuring an isobutyl substituent that can influence its lipophilicity and steric interactions.

Synthetic Approaches to 3-Methyl-1-(pyridin-2-yl)butan-1-one

The synthesis of pyridinyl ketones can be approached through several established methods in organic chemistry. Friedel-Crafts acylation, a common method for acylating aromatic rings, is generally not effective for pyridine due to the deactivation of the ring by the nitrogen atom and the propensity for N-acylation.[1] Therefore, alternative strategies are typically employed.

One of the most reliable methods involves the reaction of an organometallic reagent with a pyridine derivative. For the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a plausible and efficient route is the reaction of 2-lithiopyridine (generated in situ from 2-bromopyridine) with an appropriate acylating agent, such as N-methoxy-N-methylisovaleramide (Weinreb amide). The use of a Weinreb amide is advantageous as it prevents the common problem of over-addition of the organometallic reagent to the ketone product.

Proposed Synthetic Protocol

This section details a step-by-step protocol for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methoxy-N-methylisovaleramide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation of 2-Lithiopyridine:

    • To a flame-dried three-neck flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether (or THF) and 2-bromopyridine (1.0 equivalent).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of a precipitate or a color change may be observed, indicating the formation of 2-lithiopyridine.

  • Acylation Reaction:

    • In a separate flask, dissolve N-methoxy-N-methylisovaleramide (1.1 equivalents) in anhydrous diethyl ether (or THF).

    • Slowly add the solution of the Weinreb amide to the freshly prepared 2-lithiopyridine solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Rationale for Experimental Choices
  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents are highly reactive towards water and oxygen. Therefore, the reaction must be carried out under an inert atmosphere with anhydrous solvents and glassware to prevent quenching of the reagent and ensure a high yield.

  • Low Temperature: The formation of 2-lithiopyridine and the subsequent acylation are performed at low temperatures (-78 °C) to minimize side reactions, such as the decomposition of the organolithium reagent and unwanted additions.

  • Weinreb Amide: The use of N-methoxy-N-methylisovaleramide as the acylating agent is crucial. The intermediate formed upon addition of the organolithium reagent is a stable chelated species that does not collapse to the ketone until the acidic work-up. This prevents the addition of a second equivalent of the organolithium reagent to the newly formed ketone, which would lead to the formation of a tertiary alcohol byproduct.

Proposed Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The highly nucleophilic carbon of the 2-lithiopyridine attacks the electrophilic carbonyl carbon of the Weinreb amide. This forms a stable tetrahedral intermediate that is chelated by the lithium cation. Upon aqueous work-up, this intermediate hydrolyzes to yield the desired ketone, 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Characterization

The identity and purity of the synthesized 3-Methyl-1-(pyridin-2-yl)butan-1-one would be confirmed using standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR Expected peaks for pyridyl and isobutyl protons
¹³C NMR Expected peaks for carbonyl, pyridyl, and isobutyl carbons
IR Spectroscopy Characteristic C=O stretch (~1690-1710 cm⁻¹) and C=N/C=C stretches of the pyridine ring
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 163

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_synthesis Synthetic Protocol reagents Reagents: - 2-Bromopyridine - n-BuLi - Weinreb amide prep_lithiopyridine 1. Preparation of 2-Lithiopyridine (-78 °C) acylation 2. Acylation with Weinreb Amide (-78 °C to RT) prep_lithiopyridine->acylation Add Weinreb amide workup 3. Aqueous Work-up (NH4Cl) acylation->workup Quench purification 4. Purification (Column Chromatography) workup->purification Crude Product final_product 3-Methyl-1-(pyridin-2-yl)butan-1-one purification->final_product Pure Product

Caption: Proposed synthetic workflow for 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Potential Applications and Future Directions

Given the prevalence of the pyridinyl ketone scaffold in pharmacologically active molecules, 3-Methyl-1-(pyridin-2-yl)butan-1-one holds potential as a valuable building block in drug discovery. The isobutyl group can modulate the pharmacokinetic properties of a lead compound, potentially enhancing its oral bioavailability or metabolic stability.

Future research could explore the following avenues:

  • Derivatization: The ketone functionality can be readily transformed into other functional groups, such as alcohols, amines, or oximes, to generate a library of novel compounds for biological screening.

  • Biological Evaluation: Screening of 3-Methyl-1-(pyridin-2-yl)butan-1-one and its derivatives against a panel of biological targets could uncover novel therapeutic applications.

  • Coordination Chemistry: The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand for various metal ions, suggesting potential applications in catalysis or materials science.

Conclusion

While the specific historical discovery of 3-Methyl-1-(pyridin-2-yl)butan-1-one is not well-documented, its chemical significance can be inferred from the broader importance of pyridinyl ketones. This guide has provided a comprehensive overview of a robust and reliable synthetic route to this compound, detailed methodologies for its characterization, and suggested potential avenues for future research. The information presented herein is intended to serve as a valuable resource for scientists and researchers working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link][2]

  • Organic Chemistry Portal. Synthesis of 2-pyridones. [Link][3]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link][1]

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Introduction: The Pyridine Nucleus as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1-(pyridin-2-yl)butan-1-one Derivatives

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged structure" in the landscape of drug discovery.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and metabolic stability make it a frequent constituent in a vast array of therapeutic agents, from vitamins and coenzymes to modern synthetic drugs.[1][2][3] Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects.[1][2][4]

Within this broad class, pyridin-2-yl ketone derivatives have emerged as a particularly fruitful area of investigation. The presence of the ketone functional group adjacent to the pyridine ring provides a critical anchor point for interacting with biological targets, while the rest of the molecule can be systematically modified to fine-tune potency, selectivity, and pharmacokinetic properties. This guide focuses specifically on the 3-Methyl-1-(pyridin-2-yl)butan-1-one scaffold, exploring its synthesis, diverse biological activities, and the underlying mechanisms that position these derivatives as promising candidates for future drug development.

Part 1: Synthesis and Molecular Architecture

The construction of 3-Methyl-1-(pyridin-2-yl)butan-1-one derivatives is typically achieved through established organometallic reactions that allow for the precise formation of a carbon-carbon bond between the pyridine core and the keto-alkyl side chain.

Core Synthetic Strategy: Grignard Reaction

A primary and efficient method for synthesizing the core structure involves the Grignard reaction. This approach leverages the nucleophilic character of an isobutylmagnesium halide (the Grignard reagent) to attack an electrophilic pyridine-2-carbonyl derivative, such as pyridine-2-carbonitrile or a pyridine-2-carboxylic ester. The causality here is the inherent polarity of the carbon-magnesium bond, which renders the isobutyl group a potent nucleophile, and the electron-deficient carbonyl carbon of the pyridine precursor, making it an ideal electrophilic partner. A subsequent oxidation step is required to yield the final ketone. This multi-step process, beginning with precursors like o-fluorobenzaldehyde for related structures, has been documented as a reliable synthetic pathway.[5]

General Synthetic Workflow

The synthesis can be visualized as a logical progression from simple starting materials to the final, functionalized molecule. The choice of specific reagents and protecting groups is critical to avoid side reactions and ensure a high yield of the desired product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Oxidation Isobutyl_Halide Isobutyl Halide (e.g., Bromide) Mg Magnesium (Mg) Isobutyl_Halide->Mg in dry ether Grignard_Reagent Isobutylmagnesium Halide (Grignard Reagent) Mg->Grignard_Reagent Pyridine_Precursor Pyridine-2-carbonyl derivative (e.g., Pyridine-2-carbonitrile) Grignard_Reagent->Pyridine_Precursor Nucleophilic attack Intermediate Intermediate Complex Pyridine_Precursor->Intermediate Hydrolysis Acidic Workup (Hydrolysis) Intermediate->Hydrolysis Alcohol Intermediate Alcohol Hydrolysis->Alcohol Oxidation Oxidation (e.g., PCC, DMP) Alcohol->Oxidation Final_Product 3-Methyl-1-(pyridin-2-yl)butan-1-one Oxidation->Final_Product

Caption: General synthetic workflow for 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Part 2: Spectrum of Biological Activity

Derivatives of the 3-Methyl-1-(pyridin-2-yl)butan-1-one scaffold exhibit a compelling range of biological activities, positioning them as versatile platforms for targeting various pathological processes.

Antimicrobial Activity

The pyridine moiety is a well-established pharmacophore in the development of antimicrobial agents.[1] Derivatives containing this core, particularly in their quaternized pyridinium salt form, often show significant efficacy against a spectrum of bacterial pathogens.

Mechanism of Action: The primary mechanism of antibacterial action for many pyridinium compounds is the disruption of the bacterial cell membrane.[6] The positively charged nitrogen atom in the pyridinium ring interacts with the negatively charged components of the bacterial cell envelope (such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria), leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[6] Studies have shown that these compounds often exhibit stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.[6]

Quantitative Data Summary: The antimicrobial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

Compound ClassTarget OrganismTypical MIC Range (µg/mL)Reference
Pyridinium SaltsStaphylococcus aureus (Gram +)16 - 100[1][6]
Pyridinium SaltsBacillus subtilis (Gram +)0.12 - 62.5[1]
Pyridinyl KetonesEscherichia coli (Gram -)50 - 250[1]
Pyridinyl KetonesPseudomonas aeruginosa (Gram -)>100[1]

Experimental Protocol: Broth Microdilution Assay for MIC Determination This protocol is a self-validating system for determining the antimicrobial susceptibility of a bacterial strain to the test compounds.

  • Preparation of Test Compound: Dissolve the synthesized 3-Methyl-1-(pyridin-2-yl)butan-1-one derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired final concentrations.[7]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension in the growth medium to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (bacteria in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. The inclusion of positive and negative controls validates the assay's integrity.

Anticancer Activity

The pyridine scaffold is integral to numerous anticancer agents, and derivatives of pyridin-2-yl ketones have shown promising cytotoxic activity against various cancer cell lines.[9][10][11]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Key mechanisms include:

  • Enzyme Inhibition: Certain pyridine derivatives are potent inhibitors of kinases involved in cancer cell proliferation and survival, such as Proviral Integration Moloney (PIM)-1 kinase.[10][12] PIM-1 is a serine/threonine kinase that plays a crucial role in tumorigenesis by regulating cell cycle progression and inhibiting apoptosis.[10]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by increasing the generation of intracellular Reactive Oxygen Species (ROS), which damages cellular components and activates apoptotic signaling cascades.[9] A key step in this process is the activation of effector caspases, such as caspase-3/7, which execute the final stages of cell death.[9]

Quantitative Data Summary: Anticancer potency is measured by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro.

Compound ClassCancer Cell LineTypical IC50 Range (µM)Reference
Pyridin-2-one AnaloguesK562 (Leukemia)10 - 50[9]
Pyridin-2-yl Urea InhibitorsASK1 Kinase Assay0.0015 - 0.1[13]
PyridothienopyrimidinonesPC3 (Prostate)1 - 10[12]
Pyridin-2-one InhibitorsMV4-11 (AML)< 0.1[14]

Experimental Protocol: MTT Cytotoxicity Assay This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., K562, PC3) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the 3-Methyl-1-(pyridin-2-yl)butan-1-one derivatives for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

PIM1_Pathway Derivative 3-Methyl-1-(pyridin-2-yl)butan-1-one Derivative PIM1 PIM-1 Kinase Derivative->PIM1 Inhibition pBAD p-BAD (inactive) PIM1->pBAD Phosphorylates (inactivates) BAD BAD (pro-apoptotic) BCL2 Bcl-2 (anti-apoptotic) BAD->BCL2 Sequesters Apoptosis Apoptosis pBAD->Apoptosis Inhibition BCL2->Apoptosis Inhibition

Caption: Inhibition of the PIM-1 kinase anti-apoptotic pathway.

Anti-inflammatory Activity

Derivatives of pyridine have shown significant potential as anti-inflammatory agents.[4] Their mechanism often involves the modulation of key inflammatory pathways and mediators.

Mechanism of Action: The anti-inflammatory effects can be attributed to the inhibition of enzymes like cyclooxygenase (COX) and the subsequent reduction in prostaglandin production.[4][15] Furthermore, these compounds can suppress the expression and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), and other mediators like nitric oxide (NO) from activated immune cells.[9][15] The ability to chelate iron has also been proposed as a mechanism, as key inflammatory enzymes are heme-dependent.[4]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach appropriate confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (a potent immune stimulator) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Leave one set of wells unstimulated as a negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a purple azo compound.

  • Quantification: Measure the absorbance of the purple product at ~540 nm. Compare the results from treated wells to the LPS-only control to determine the percentage of NO inhibition. A cytotoxicity assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cell death.[16]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is crucial for rational drug design. For pyridin-2-yl ketone derivatives, several key relationships have been observed.

  • Aromatization and Alkylation: In related pyridone systems, aromatization of the ring through O-alkylation was found to significantly enhance anticancer activity, suggesting that modifying the electronic configuration and planarity of the core structure can improve target binding.[10]

  • Substitution on the Pyridine Ring: Adding electron-donating or electron-withdrawing groups to the pyridine ring can alter the molecule's electronic properties and its ability to interact with biological targets. For instance, in a series of 2-pyridyl-2-thiobenzothiazole derivatives, a carboxy group at the 3-position of the pyridine ring resulted in the most potent anti-inflammatory activity.[17]

  • Modifications to the Alkyl Chain: Changes to the 3-methylbutan-1-one side chain, such as altering its length, branching, or introducing new functional groups, can impact the compound's lipophilicity and steric profile. These changes directly affect how the molecule fits into the binding pocket of a target enzyme or receptor.

Caption: Key structure-activity relationship (SAR) considerations.

Part 4: Future Directions and Conclusion

The 3-Methyl-1-(pyridin-2-yl)butan-1-one scaffold represents a versatile and promising platform in medicinal chemistry. The derivatives have demonstrated a compelling spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory potential. The synthetic accessibility of these compounds allows for extensive structural modifications, providing a rich field for lead optimization.

Future research should focus on several key areas:

  • Lead Optimization: Systematically exploring the structure-activity relationships by synthesizing and screening a focused library of analogues to improve potency against specific targets while minimizing off-target effects and toxicity.

  • Mechanism Deconvolution: Employing advanced biochemical and cell-based assays to further elucidate the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

  • Exploration of New Targets: Screening these derivatives against a wider range of biological targets to uncover novel therapeutic applications.

References

  • MDPI. (2022, April 4). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Retrieved from [Link]

  • MDPI. (2021, October 16). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved from [Link]

  • PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

  • MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009, December 14). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Retrieved from [Link]

  • National Institutes of Health (NIH). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • National Institutes of Health (NIH). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014, May 28). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Retrieved from [Link]

  • MDPI. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. Retrieved from [Link]

  • Semantic Scholar. [PDF] Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • MDPI. Radiation-Induced Synthesis of a Minocycline-Derived Polycyclic Scaffold with Anti-Inflammatory and Antibacterial Effects. Retrieved from [Link]

  • PubMed. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • PubMed. (2025, November 4). Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1 H)‑one Moiety. Retrieved from [Link]

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Methodological & Application

Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their versatile chemical nature, stemming from the presence of both a pyridine ring and a ketone functional group, allows for diverse downstream chemical modifications. 3-Methyl-1-(pyridin-2-yl)butan-1-one, in particular, is a valuable building block in medicinal chemistry and drug discovery, contributing to the core structure of various pharmaceutical agents. This document provides a detailed, field-proven protocol for the synthesis of this compound, grounded in the principles of organometallic chemistry.

The described methodology is centered around the Grignard reaction, a robust and widely utilized carbon-carbon bond-forming reaction. This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a comprehensive guide that explains the causality behind experimental choices to ensure reproducibility and success.

Reaction Principle: A Mechanistic Overview

The synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one is achieved through the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a nitrile. Specifically, isobutylmagnesium bromide reacts with 2-cyanopyridine. The reaction proceeds in two key stages:

  • Nucleophilic Addition: The Grignard reagent, isobutylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The isobutyl carbanion attacks the electrophilic carbon atom of the nitrile group in 2-cyanopyridine. This addition breaks the carbon-nitrogen pi bond, forming a salt of an imine (an imine anion).[1][2][3] This intermediate is stable under the anhydrous reaction conditions and does not undergo a second addition, which is a key difference from the reaction of Grignard reagents with esters or acid chlorides.[3]

  • Hydrolysis: The reaction is then quenched with an aqueous acid. This acidic workup serves two purposes: it protonates the imine salt to form an imine, which is then rapidly hydrolyzed to the final ketone product, and it neutralizes any unreacted Grignard reagent.[1][2][4]

The overall transformation is a reliable method for the preparation of ketones from nitriles.[3][5][6]

Reaction Scheme Diagram

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Hydrolysis 2-cyanopyridine 2-Cyanopyridine imine_intermediate Imine Anion Intermediate 2-cyanopyridine->imine_intermediate + Isobutylmagnesium Bromide (Anhydrous Ether) isobutylmagnesium_bromide Isobutylmagnesium Bromide ketone_product 3-Methyl-1-(pyridin-2-yl)butan-1-one imine_intermediate->ketone_product + H3O+ h3o_plus H3O+ (Workup)

Caption: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is a self-validating system, with checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Reagents
Reagent/MaterialFormulaM. Wt. ( g/mol )Amount (mmol)Volume/MassProperties/Hazards
Magnesium TurningsMg24.311202.92 gFlammable solid.
IodineI₂253.81~1-2 crystals-Stains, toxic.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-150 mLHighly flammable, peroxide former, irritant.
1-Bromo-2-methylpropane(CH₃)₂CHCH₂Br137.0211010.1 mL (15.07 g)Flammable, irritant.
2-CyanopyridineC₆H₄N₂104.1110010.41 gToxic upon ingestion/inhalation/skin contact.
1 M Hydrochloric Acid (HCl)HCl36.46-~150 mLCorrosive.
Saturated Sodium BicarbonateNaHCO₃84.01-As needed-
Saturated Sodium Chloride (Brine)NaCl58.44-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37-As neededHygroscopic.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-As neededExtremely flammable, peroxide former.
HexaneC₆H₁₄86.18-As neededFlammable, irritant.
Ethyl AcetateC₄H₈O₂88.11-As neededFlammable, irritant.
Step-by-Step Methodology

Part 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of dry nitrogen to ensure all moisture is removed.

  • Initiation: Place the magnesium turnings (2.92 g) in the flask. Add a single crystal of iodine. The iodine serves to etch the surface of the magnesium, exposing a fresh, reactive surface.

  • Solvent and Reagent Addition: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane (10.1 mL) in 50 mL of anhydrous THF.

  • Reaction Initiation: Add approximately 5 mL of the bromide solution from the dropping funnel to the magnesium turnings. The reaction should initiate, which is observable by a gentle bubbling and a slight warming of the flask. The disappearance of the iodine color is also an indicator of initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours at room temperature to ensure complete consumption of the magnesium. The resulting solution should be a cloudy, grey-to-brown color, which is characteristic of a Grignard reagent.

Part 2: Reaction with 2-Cyanopyridine

  • Substrate Preparation: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-cyanopyridine (10.41 g) in 50 mL of anhydrous THF.

  • Cooling: Cool the solution of 2-cyanopyridine to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the Grignard addition.

  • Addition of Grignard Reagent: Slowly add the prepared isobutylmagnesium bromide solution to the cooled 2-cyanopyridine solution via a cannula or dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A color change and the formation of a precipitate may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture again to 0 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (~150 mL). This step is highly exothermic and will produce gas; therefore, it must be performed with caution in a well-ventilated fume hood. The addition of acid hydrolyzes the imine intermediate and dissolves the magnesium salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If a single phase is present, add more diethyl ether and brine to induce separation.

  • Extraction: Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil using column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically effective for eluting the product. The fractions containing the pure product can be identified by thin-layer chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Experimental Workflow Diagram

G cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification A 1. Flame-dry glassware under N2 B 2. Add Mg turnings and I2 crystal A->B C 3. Add anhydrous THF B->C D 4. Prepare isobutyl bromide in THF C->D E 5. Initiate reaction with a small amount of bromide solution D->E F 6. Add remaining bromide solution dropwise E->F G 7. Stir for 1-2 hours to form Grignard reagent F->G J 10. Slowly add Grignard reagent G->J H 8. Dissolve 2-cyanopyridine in anhydrous THF I 9. Cool 2-cyanopyridine solution to 0°C H->I I->J K 11. Stir at room temperature for 2-3 hours J->K L 12. Quench with 1M HCl at 0°C K->L M 13. Extract with diethyl ether L->M N 14. Wash with NaHCO3 and brine M->N O 15. Dry over MgSO4 and concentrate N->O P 16. Purify by column chromatography O->P Q 17. Characterize pure product P->Q

Caption: Step-by-step experimental workflow.

Safety and Handling

  • Grignard Reagents: Grignard reagents are extremely reactive and can ignite spontaneously in air, especially if concentrated. They react violently with water and other protic solvents. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free solvents from a sealed bottle.

  • 2-Cyanopyridine: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated chemical fume hood.

  • Quenching: The quenching of the reaction with acid is highly exothermic. Perform this step slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

Expected Results and Characterization

Upon successful completion of this protocol, 3-Methyl-1-(pyridin-2-yl)butan-1-one is expected to be obtained as a pale yellow oil. The yield can vary but is typically in the range of 60-80%.

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine ring, as well as the aliphatic protons of the isobutyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display a signal for the carbonyl carbon, in addition to the signals for the carbons of the pyridine ring and the isobutyl side chain.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch is expected around 1690-1710 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (163.22 g/mol ).

References

  • Weiberth, F. J., & Hall, S. S. (1987). Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry, 52(17), 3901-3904.
  • Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles to Give Ketones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved from [Link]

  • JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a valuable ketone intermediate in pharmaceutical and agrochemical research. The described methodology leverages the highly efficient and selective reaction of an isobutylmagnesium bromide Grignard reagent with 2-cyanopyridine. We delve into the mechanistic underpinnings of this synthetic choice, offering a rationale for each step of the procedure, from reagent preparation to final product purification. This guide is designed for researchers and process chemists, emphasizing safety, reproducibility, and a deep understanding of the reaction causality to mitigate common side reactions and maximize yield.

Introduction and Scientific Rationale

The synthesis of pyridyl ketones is a cornerstone of modern medicinal chemistry, as this structural motif is present in numerous biologically active compounds. 3-Methyl-1-(pyridin-2-yl)butan-1-one serves as a critical building block for more complex molecular architectures. While several methods exist for ketone synthesis, the Grignard reaction stands out for its reliability and C-C bond-forming efficiency.

The strategic choice for this synthesis is the reaction of a Grignard reagent with a nitrile. This pathway is often superior to alternatives, such as the use of acid chlorides or esters, for two primary reasons:

  • Stoichiometric Control: The reaction of a Grignard reagent with a nitrile proceeds via a stable intermediate magnesium imine salt.[1][2] This negatively charged intermediate is unreactive towards a second equivalent of the highly nucleophilic Grignard reagent, effectively preventing the common problem of over-addition that plagues reactions with esters or acid chlorides.[2][3]

  • Directness: The imine salt is readily hydrolyzed during aqueous acidic workup to yield the desired ketone in a single, efficient transformation.[4]

This protocol details the synthesis beginning with the formation of isobutylmagnesium bromide, followed by its reaction with 2-cyanopyridine.

Reaction Mechanism and Experimental Logic

The overall synthesis can be divided into three core stages: Grignard reagent formation, nucleophilic addition to the nitrile, and hydrolytic workup.

G Overall Synthetic Scheme cluster_0 Part A: Grignard Formation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Hydrolysis & Product Formation A Isobutyl Bromide C Isobutylmagnesium Bromide A->C Anhydrous THF B Mg Turnings B->C E Magnesium Imine Salt (Intermediate) C->E Addition D 2-Cyanopyridine D->E F 3-Methyl-1-(pyridin-2-yl)butan-1-one (Final Product) E->F H3O+ Workup

Caption: High-level overview of the three-stage synthesis.

The mechanism begins with the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile's cyano group. This addition breaks the carbon-nitrogen pi bond, forming the aforementioned magnesium imine salt. The subsequent acidic workup protonates the nitrogen, leading to an iminium ion which is then attacked by water. A series of proton transfers results in the elimination of ammonia and formation of the stable ketone product.

Caption: Mechanism of Grignard addition to a nitrile to form a ketone.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )Molarity/PurityAmountMoles (equiv)
Magnesium TurningsMg24.31>99.5%2.92 g0.120 (1.2)
IodineI₂253.81ACS Grade1 crystalCatalytic
Isobutyl BromideC₄H₉Br137.02>98%13.70 g (10.7 mL)0.100 (1.0)
2-CyanopyridineC₆H₄N₂104.11>99%10.41 g0.100 (1.0)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11<50 ppm H₂O250 mL-
Hydrochloric Acid (HCl)HCl36.463M Aqueous~100 mL-
Saturated Sodium BicarbonateNaHCO₃84.01Aqueous~50 mL-
Saturated Sodium Chloride (Brine)NaCl58.44Aqueous~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37Granular~10 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • 125 mL pressure-equalizing dropping funnel

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Syringes and needles

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas to ensure strictly anhydrous conditions. The reaction must be performed under a positive pressure of Argon or Nitrogen.[5]

Part A: Preparation of Isobutylmagnesium Bromide
  • Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with inert gas outlet to a bubbler), and a rubber septum.

  • Magnesium Activation: Place the magnesium turnings (2.92 g) in the flask. Briefly heat the flask gently with a heat gun under a flow of inert gas to drive off any adsorbed moisture. Allow to cool, then add a single crystal of iodine. The iodine will sublime slightly, indicating an active surface.

  • Initiation: In a separate dry flask, prepare a solution of isobutyl bromide (13.70 g) in 100 mL of anhydrous THF. Draw ~10 mL of this solution into a syringe and add it to the magnesium turnings. The reaction is initiated when the brownish iodine color fades and the solution becomes cloudy and begins to gently bubble. Gentle warming with a heat gun may be required.

  • Grignard Formation: Once initiated, transfer the remaining isobutyl bromide solution to the dropping funnel and add it dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, gently heat the mixture at reflux for an additional 30-45 minutes to ensure all the magnesium has reacted. The resulting solution should be a cloudy, grayish-brown color. Cool the solution to room temperature.

Part B: Reaction with 2-Cyanopyridine
  • Substrate Preparation: In the 250 mL two-neck flask, dissolve 2-cyanopyridine (10.41 g) in 100 mL of anhydrous THF.

  • Cooling: Cool the freshly prepared Grignard reagent in the 500 mL flask to 0°C using an ice-water bath. Vigorous stirring is essential.

  • Nucleophilic Addition: Transfer the 2-cyanopyridine solution to the dropping funnel and add it dropwise to the cold, stirred Grignard reagent over approximately 30 minutes. Maintain the internal temperature below 10°C. A color change and increase in viscosity may be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete conversion of the nitrile.

Part C: Workup and Purification
  • Quenching: Prepare a beaker with 200 g of crushed ice and 100 mL of 3M HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/acid mixture. This step is exothermic and should be done in a well-ventilated fume hood. The goal is to hydrolyze the intermediate and dissolve the magnesium salts.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. The layers should separate. If a single phase is present, add more brine to facilitate separation.

  • Phase Separation: Drain the lower aqueous layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether or ethyl acetate.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of 3M HCl, 50 mL of saturated sodium bicarbonate solution (careful of gas evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product as a pale yellow oil.

Safety Precautions

  • Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides.[5] Always use in a fume hood, away from ignition sources, and use freshly opened or tested solvents.

  • Grignard Reagents: These reagents are highly reactive with water, alcohols, and other protic sources, reacting exothermically.[5] Strict exclusion of moisture is mandatory.

  • Quenching: The workup procedure is highly exothermic. Add the reaction mixture to the acid/ice slurry slowly and with efficient stirring to control the heat generated.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are required at all times.

Workflow Visualization

G Experimental Workflow A 1. Assemble Dry Glassware under Inert Gas B 2. Activate Mg with I₂ A->B C 3. Add Isobutyl Bromide/THF Dropwise to Mg B->C D 4. Reflux to Complete Grignard Formation C->D E 5. Cool Grignard to 0 °C D->E Cool down F 6. Add 2-Cyanopyridine/THF Dropwise E->F G 7. Stir at RT for 1-2h F->G Warm up H 8. Quench by Pouring into Ice/HCl G->H I 9. Extract with Et₂O/EtOAc H->I J 10. Wash Organic Layer (Acid, Base, Brine) I->J K 11. Dry (MgSO₄) & Filter J->K L 12. Concentrate via Rotovap K->L M 13. Purify (Distillation/Chromatography) L->M N Final Product M->N

Caption: Step-by-step experimental workflow diagram.

References

  • Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(8), 935-944. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Overhoff, J., & Wibaut, J. P. (1931). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 50(10), 957-964. [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Weiss, H. M. (1998). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 75(9), 1164. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. [Link]

  • Pearson Education. (n.d.). Nitrile to Ketone Explained. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Pyridinyl Ketone

In the landscape of modern drug discovery, the identification and characterization of novel small molecule enzyme inhibitors are of paramount importance.[1] The pyridinyl moiety is a well-established pharmacophore present in numerous clinically approved drugs and investigational compounds, valued for its pharmacokinetic properties and its ability to engage in critical hydrogen bonding and metal coordination interactions within enzyme active sites.[2][3] Specifically, the 2-substituted pyridine core is a key structural feature in a variety of enzyme inhibitors, including those targeting kinases and metalloenzymes.[3][4][5]

This document provides detailed application notes and protocols for investigating the enzyme inhibitory properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one , a compound featuring a pyridin-2-yl ketone structure. While direct inhibitory data for this specific molecule is not yet broadly published, its structural similarity to known kinase inhibitors, where the nitrogen of the pyridine ring and the adjacent carbonyl oxygen can act as a bidentate ligand for metal ions in the active site, suggests it as a promising candidate for screening against such targets.[3] For the purpose of these protocols, we will hypothesize its activity against a representative kinase, Mitogen- and Stress-Activated Kinase 1 (MSK1), a therapeutic target in inflammatory diseases.[4]

These guidelines are designed for researchers, scientists, and drug development professionals to perform a comprehensive preliminary evaluation, from initial screening to detailed mechanism of action studies.

I. Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay is designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor molecule.[6] The fundamental principle involves comparing the enzyme's activity with and without the potential inhibitor. Key parameters derived from these studies, such as the half-maximal inhibitory concentration (IC50), provide a quantitative measure of the inhibitor's potency.[7][8] Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive), offering crucial insights for structure-activity relationship (SAR) studies and lead optimization.[9][10]

II. Physicochemical Properties and Handling of 3-Methyl-1-(pyridin-2-yl)butan-1-one

A thorough understanding of the test compound's properties is critical for accurate and reproducible results.

PropertyValue (Predicted/Known)Source/Note
IUPAC Name 3-Methyl-1-(pyridin-2-yl)butan-1-one---
Molecular Formula C10H13NODerived from structure
Molecular Weight 163.22 g/mol Derived from formula
Solubility Soluble in DMSO, Ethanol, MethanolStandard for small molecules
Storage Store at 2-8°C, protect from lightGeneral best practice

Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to create working solutions for the assays. Ensure the final concentration of DMSO in the assay well is consistent across all conditions and typically does not exceed 1% (v/v) to avoid solvent-induced effects on enzyme activity.

III. Experimental Protocols

The following protocols outline a systematic approach to characterizing the inhibitory potential of 3-Methyl-1-(pyridin-2-yl)butan-1-one against a target kinase (e.g., MSK1).

Protocol 1: Initial Single-Point Screening

Objective: To rapidly determine if 3-Methyl-1-(pyridin-2-yl)butan-1-one exhibits inhibitory activity against the target enzyme at a fixed, high concentration.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition A Prepare Reagent Mix (Buffer, ATP, Substrate) E Initiate Reaction: Add Reagent Mix A->E B Prepare Enzyme Dilution D Add Enzyme to Compound Plate Pre-incubate 15 min B->D C Prepare Compound Plate (Test Compound at 10 µM, Controls) C->D D->E Enzyme + Compound F Incubate at 30°C for 60 min E->F G Stop Reaction & Add Detection Reagent F->G H Read Plate (e.g., Luminescence) G->H I Calculate % Inhibition H->I

Caption: Workflow for single-point enzyme inhibition screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (assay buffer, enzyme, substrate, ATP, and test compound) and allow them to reach room temperature.

  • Compound Plating: In a 96-well assay plate, add 1 µL of 1 mM 3-Methyl-1-(pyridin-2-yl)butan-1-one (in DMSO) to the designated test wells. For control wells, add 1 µL of DMSO.

    • Positive Control (100% Inhibition): A known potent inhibitor of the target enzyme.

    • Negative Control (0% Inhibition/100% Activity): DMSO vehicle.

  • Enzyme Addition: Add 49 µL of the diluted enzyme solution to each well and mix gently. Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of the substrate/ATP mixture to all wells to start the reaction. The final concentration of the test compound will be 10 µM.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the assay kit manufacturer's instructions (e.g., a reagent that measures the amount of ADP produced via a luminescence-based system).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Bkg) / (Signal_NegCtrl - Signal_Bkg)) Where Bkg is the background signal (no enzyme).

Protocol 2: IC50 Determination

Objective: To determine the concentration of 3-Methyl-1-(pyridin-2-yl)butan-1-one required to inhibit 50% of the enzyme's activity (IC50).[7]

Step-by-Step Methodology:

  • Compound Dilution Series: Prepare a serial dilution of the 10 mM stock solution of 3-Methyl-1-(pyridin-2-yl)butan-1-one in DMSO. A common approach is a 10-point, 3-fold serial dilution.

  • Assay Procedure: Follow the same procedure as the single-point screen, but instead of a single concentration, add 1 µL of each concentration from the dilution series to the respective wells.

  • Data Analysis: a. Normalize the data by setting the average of the negative control (DMSO) wells to 100% activity and the average of the positive control (or highest inhibitor concentration) wells to 0% activity.[11] b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the resulting dose-response curve using a non-linear regression model (four-parameter logistic fit).[11][12] d. The IC50 is the concentration of the inhibitor at which the response is 50%.

Data Presentation:

CompoundIC50 (µM)Hill Slope
3-Methyl-1-(pyridin-2-yl)butan-1-one[Experimental Value][Fit Value][Fit Value]
Control Inhibitor[Known Value][Fit Value][Fit Value]
Protocol 3: Mechanism of Inhibition (MOA) Studies

Objective: To elucidate how 3-Methyl-1-(pyridin-2-yl)butan-1-one inhibits the enzyme by performing kinetic studies at varying substrate (ATP) and inhibitor concentrations.[9][13]

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution (Matrix) cluster_analysis Data Analysis A Prepare Serial Dilutions of Substrate (ATP) C Run Enzyme Reactions for each [S] and [I] combination A->C B Prepare Fixed Concentrations of Inhibitor (e.g., 0, 0.5x, 1x, 2x IC50) B->C D Measure Initial Velocity (V₀) for each reaction C->D E Plot V₀ vs. [S] (Michaelis-Menten) D->E F Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk) D->F G Determine Inhibition Type (Competitive, Noncompetitive, etc.) E->G F->G

Caption: Workflow for determining the enzyme inhibition mechanism.

Step-by-Step Methodology:

  • Experimental Design: Design a matrix of experiments where the concentration of the enzyme's substrate (e.g., ATP, if studying a kinase) is varied across a range (e.g., 0.1x to 10x its Km value) at several fixed concentrations of 3-Methyl-1-(pyridin-2-yl)butan-1-one (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).[14]

  • Assay Execution: Perform the enzymatic assays for each condition in the matrix, ensuring that the reaction rates are measured in the initial linear phase (initial velocity, V₀).

  • Data Analysis and Interpretation:

    • Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. Observe the changes in Km (substrate concentration at half Vmax) and Vmax (maximum reaction velocity).

    • Lineweaver-Burk Plot: For a clearer visual diagnosis, plot 1/V₀ versus 1/[S]. The pattern of line intersections reveals the inhibition mechanism[10][14]:

      • Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases. The inhibitor binds only to the free enzyme at the active site.[15]

      • Noncompetitive Inhibition: Lines intersect on the x-axis. Vmax is decreased, but Km is unchanged. The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site.

      • Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km are decreased. The inhibitor binds only to the enzyme-substrate complex.

IV. Trustworthiness and Self-Validation

To ensure the integrity and trustworthiness of the results, the following controls and checks are mandatory:

  • Enzyme Activity Control: Always include a no-inhibitor control (DMSO only) to represent 100% enzyme activity.

  • Background Controls: Run reactions without the enzyme to determine the background signal from the substrate and assay reagents.

  • Z'-Factor Calculation: For screening assays, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

  • Time-Dependent Inhibition: To check for irreversible or slow-binding inhibition, pre-incubate the enzyme and inhibitor for varying lengths of time before initiating the reaction.[13] A progressive increase in inhibition over time suggests time-dependency.

  • Compound Interference: Test 3-Methyl-1-(pyridin-2-yl)butan-1-one in the absence of the enzyme to ensure it does not interfere with the detection system (e.g., inherent fluorescence or luminescence).

By systematically applying these protocols and incorporating rigorous controls, researchers can confidently characterize the inhibitory profile of 3-Methyl-1-(pyridin-2-yl)butan-1-one, providing a solid foundation for further drug development efforts.

References

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from Azure Biosystems website: [Link]

  • Copeland, R. A. (2012, May 1). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Deau, E., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(15), 3463. Retrieved from [Link]

  • Gaddum, J. H. (1933). Reports on biological standards. III. Methods of biological assay depending on a quantal response. Special Report Series, Medical Research Council, (183).
  • Eisenthal, R., & Cornish-Bowden, A. (1998). Mechanistic and kinetic studies of inhibition of enzymes. Journal of the National Medical Association, 90(8 Suppl), S26-32. Retrieved from [Link]

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes. Retrieved from [Link]

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 898891. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • LibrTexts Chemistry. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • Platypus Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Stepanenko, O. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 22(8), 4175. Retrieved from [Link]

  • Tsai, C.-H., et al. (2013). Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. Bioorganic & Medicinal Chemistry Letters, 23(21), 5878–5882. Retrieved from [Link]

  • University of California, Davis. (2025, September 4). 5.4: Enzyme Inhibition. In Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Wróbel, T. M., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Methods and Protocols, 4(2), 29. Retrieved from [Link]

  • Yang, K., et al. (2021). Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. International Journal of Molecular Sciences, 22(16), 8849. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IC50. In StatPearls. Retrieved from [Link]

  • Zhang, G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers and process chemists working with 3-Methyl-1-(pyridin-2-yl)butan-1-one (CAS: 22971-32-0, also known as 2-Isovalerylpyridine).

This compound acts as a critical bidentate ligand precursor and pharmaceutical intermediate. Its purification is frequently complicated by the basicity of the pyridine ring, its potential for metal chelation, and its tendency to "streak" on standard silica phases.

Status: Active Lead Scientist: Senior Application Scientist, Separation Technologies Last Updated: January 28, 2026

Module 1: Chromatography Troubleshooting

Issue: Severe peak tailing (streaking) during Normal Phase Flash Chromatography.

User Question: "I am trying to purify the crude reaction mixture on a silica column (Hexane/EtOAc), but the product elutes as a broad smear from 10% to 50% EtOAc, contaminating other fractions. How do I fix this?"

Technical Diagnosis: The pyridine nitrogen possesses a lone pair of electrons that acts as a Lewis base. Standard silica gel (SiO₂) contains acidic silanol groups (Si-OH) on its surface. The basic pyridine moiety hydrogen-bonds strongly with these acidic sites, resulting in non-linear adsorption isotherms (tailing/streaking) rather than clean partitioning.

Solution Protocol: You must suppress the ionization of the silanol groups or block them with a competitive base.[1][2]

Option A: Mobile Phase Modifier (Recommended) Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

  • Mechanism: TEA is a stronger base than the pyridine derivative. It saturates the acidic silanol sites on the silica, effectively "deactivating" them and allowing your product to interact only with the hydrophobic stationary phase.

  • Protocol:

    • Pre-wash the column with 3 column volumes (CV) of the mobile phase containing the modifier.

    • Run the gradient with the modifier present in both Solvent A and Solvent B to maintain constant pH.

Option B: Stationary Phase Switch Switch from Silica Gel to Neutral Alumina (Aluminum Oxide) .

  • Reasoning: Alumina is less acidic than silica and significantly reduces the acid-base interaction with pyridine rings.

  • Note: Alumina often has lower theoretical plate counts (resolution) than high-quality silica, so this is best for removing gross impurities.

Option C: Reverse Phase (C18) If the compound is an oil and difficult to crystallize, Reverse Phase (C18) at High pH is highly effective.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Why: At pH 10, the pyridine (pKa ~5.2) is fully deprotonated (neutral), ensuring sharp peak shape and predictable retention.

Data Table 1: Mobile Phase Optimization Matrix

MethodStationary PhaseMobile Phase SystemModifierOutcome
Standard Silica (40-63 µm)Hexane / EtOAcNoneFail: Broad tailing, poor separation.
Deactivated Silica (40-63 µm)Hexane / EtOAc1% TEA Pass: Sharp peaks, Rf increases slightly.
Alternative Neutral AluminaHexane / DCMNonePass: Good shape, lower resolution than silica.
Reverse C18Water / ACN0.1% Formic Acid Caution: Pyridine protonates; elutes early (solvent front).
Reverse (High pH) C18Water / ACN10mM NH₄HCO₃ Excellent: Neutral species retains well; sharp peaks.

Module 2: Distillation & Volatility

Issue: Product loss during solvent removal or inability to crystallize.[3]

User Question: "My product is a dark oil. Can I distill it? I am worried about thermal decomposition."

Technical Diagnosis: 3-Methyl-1-(pyridin-2-yl)butan-1-one has a molecular weight of ~163.2 g/mol . While 2-acetylpyridine boils at ~188°C (atm), the addition of the isobutyl group increases the boiling point significantly, likely into the 225-235°C (atm) range. Atmospheric distillation will cause decomposition (oxidation/polymerization).

Solution Protocol: Vacuum Distillation This compound is thermally stable enough for vacuum distillation, which is the preferred method for obtaining high-purity oil (clear/pale yellow).

  • Vacuum Requirement: High vacuum (< 1.0 mmHg) is essential.

  • Temperature: Expect a boiling point of 95-105°C at 0.5 mmHg .

  • Setup: Use a short-path distillation head to minimize residence time and pressure drop.

  • In-Text Citation: Similar 2-acylpyridines are routinely purified via reduced pressure distillation to avoid N-oxide formation [1].

Warning: Do not use a rotary evaporator bath >50°C for extended periods if the vacuum is weak, as trace peroxides in ethers (if used in extraction) can initiate oxidation of the alpha-carbon.

Module 3: Impurity Scavenging (Synthesis Specifics)

Issue: Persistent metal residues or Grignard byproducts.

User Question: "I synthesized this via Grignard addition (IsobutylMgBr + 2-Cyanopyridine). I have a persistent alcohol impurity and magnesium salts."

Technical Diagnosis:

  • Alcohol Impurity: This is likely 1-(pyridin-2-yl)-3-methylbutan-1-ol, resulting from over-reduction or incomplete oxidation (if synthesized via oxidation). It is more polar than the ketone.

  • Magnesium Salts: Pyridine-ketones form stable chelates with Mg(II) salts, making them hard to wash out with simple water/brine extractions.

Solution Protocol:

Step 1: Breaking the Chelate (The "Rochelle" Wash) Standard NH₄Cl washes may precipitate Mg(OH)₂ which traps the product.

  • Use: Saturated aqueous Potassium Sodium Tartrate (Rochelle Salt) .

  • Action: Tartrate binds Mg²⁺ more strongly than the pyridine-ketone, solubilizing the metal in the aqueous layer and releasing your product into the organic phase. Stir vigorously for 2 hours.

Step 2: Removing the Alcohol Side-Product If the alcohol impurity is <10%, selective oxidation is often easier than separation.

  • Reagent: IBX (2-Iodoxybenzoic acid) or Dess-Martin Periodinane in DCM.

  • Why: These mild oxidants convert the alcohol impurity into the desired ketone product, increasing your yield rather than discarding the impurity.

Visualizing the Interaction

The following diagram illustrates why standard chromatography fails and how the "Modifier" strategy corrects the mechanism.

ChromatographyMechanism cluster_0 Standard Conditions cluster_1 With TEA Modifier Silica Silica Surface (Acidic Silanols Si-OH) Pyridine Target Molecule (Basic Pyridine N) Silica->Pyridine Strong H-Bonding (Drag) Silica->Pyridine Blocked Elution Clean Elution (Sharp Peak) Pyridine->Elution No Drag Tailing Peak Tailing (Product Stuck) Pyridine->Tailing Result TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (Blocks Sites)

Caption: Mechanistic comparison of silica-pyridine interactions. TEA acts as a competitive inhibitor for acidic silanol sites, preventing product retention drag.

References

  • BenchChem Technical Support. (2025).[1] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • ResearchGate Community. (2014). Strategies for eliminating peak tailing in basic nitrogen heterocycles. Retrieved from

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks: Causes and Remediation. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and Applications of 3-Methylpyridine Derivatives.[4][5] Retrieved from

Sources

Technical Support Center: Optimizing HPLC Methods for 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-one. This resource is designed for researchers, analytical scientists, and drug development professionals who are developing or troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this compound. As a basic molecule containing a pyridine ring, it presents specific chromatographic challenges that require a well-reasoned and systematic approach to overcome. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve robust, reproducible, and accurate results.

Section 1: Analyte Profile & Initial Method Parameters

Before embarking on method development, understanding the physicochemical properties of your analyte is paramount. These properties dictate its behavior in a reversed-phase HPLC system and inform our starting parameter choices.

Table 1: Physicochemical Properties of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Property Value / Information Implication for HPLC Method
Molecular Formula C₁₀H₁₃NO[1] ---
Molecular Weight 163.22 g/mol [1] ---
Predicted XlogP 2.1[1] Moderately hydrophobic; suitable for C18 reversed-phase columns.
Key Structural Feature Pyridine Ring Basic nitrogen (pKa of pyridine ≈ 5.2) is prone to causing peak tailing.[2]

| UV Absorbance | Pyridine moiety suggests absorbance in the UV range, likely around 250-270 nm.[3] | UV detection is a suitable technique. Wavelength scouting is recommended. |

Based on this profile, a logical starting point for method development is crucial. The following table outlines a robust initial set of conditions designed to minimize common issues from the outset.

Table 2: Recommended Starting HPLC Conditions

Parameter Recommended Starting Condition Rationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 or 5 µm Minimizes secondary interactions with surface silanol groups, which is critical for basic compounds.[4]
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.8 with Phosphoric Acid Low pH suppresses silanol ionization and ensures the basic analyte is consistently protonated, leading to better peak shape.[4][5]
Mobile Phase B Acetonitrile (ACN) Good elution strength and low viscosity.
Gradient 10% to 90% B over 15 minutes A scouting gradient to determine the approximate elution concentration.[6]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temperature 30 °C Provides better reproducibility than ambient temperature.[7]
Detection (UV) Diode Array Detector (DAD) scanning 210-400 nm; extract at 260 nm Allows for determination of λmax and purity assessment.

| Injection Volume | 5 µL | A small volume to prevent column overload and peak distortion. |

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Q1: My peak for 3-Methyl-1-(pyridin-2-yl)butan-1-one is tailing severely. What is the cause and how do I fix it?

A1: This is the most anticipated issue for this analyte. Peak tailing for basic compounds like yours is overwhelmingly caused by secondary ionic interactions between the protonated pyridine nitrogen and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[8][9] This interaction provides a secondary, non-hydrophobic retention mechanism, which leads to a delayed elution for a portion of the analyte molecules, resulting in a "tail".

Follow this systematic troubleshooting workflow to resolve peak tailing.

G Workflow: Troubleshooting Peak Tailing start Peak Tailing Factor (Tf) > 1.5? ph_check Is mobile phase pH low (e.g., 2.5 - 3.5)? start->ph_check Yes adjust_ph ACTION: Adjust mobile phase pH to 2.5-3.0 using a buffer (e.g., phosphate). ph_check->adjust_ph No column_check Are you using a high-purity, end-capped Type B silica column? ph_check->column_check Yes adjust_ph->column_check Re-evaluate switch_column ACTION: Switch to a modern, fully end-capped C18 or C8 column. column_check->switch_column No additive_check Is tailing persistent? column_check->additive_check Yes switch_column->additive_check Re-evaluate add_tea LAST RESORT: Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Note: This may shorten column lifetime. additive_check->add_tea Yes end_good Peak Shape Acceptable (Tf < 1.5) additive_check->end_good No system_check Is tailing still present? add_tea->system_check Re-evaluate check_plumbing ACTION: Check for extra-column dead volume. Ensure fittings are correct and tubing is cut cleanly. system_check->check_plumbing Yes system_check->end_good No check_plumbing->end_good Re-evaluate

Caption: A decision tree for systematically troubleshooting peak tailing.

Table 3: Detailed Explanation for Peak Tailing Solutions

Solution Mechanism of Action Expert Insight
1. Lower Mobile Phase pH At a pH of ~2.8, the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interaction with the positively charged analyte.[4] This is the most effective and preferred first step. Using a buffer is non-negotiable as it maintains a consistent pH, ensuring reproducibility.
2. Use a High-Purity Column Modern "Type B" silica has fewer metallic impurities and is more effectively end-capped (where residual silanols are chemically bonded with a small silylating agent), creating a more inert surface.[5] Investing in a quality column from a reputable manufacturer specifically designed for good peak shape with basic compounds will save significant time in method development.
3. Add a Competing Base Additives like triethylamine (TEA) are small, basic molecules that preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[5] This is an older technique and should be a last resort. TEA can be difficult to flush from a column and may shorten its lifetime. It can also cause baseline noise and suppress MS signals if used with LC-MS.

| 4. Check for Dead Volume | Physical issues in the HPLC system, such as poorly made connections or tubing that is too wide or long, can cause sample diffusion and peak distortion that mimics tailing. | This is a "chemical" vs. "physical" problem. If tailing is observed for all peaks, including well-behaved neutral compounds, the issue is likely physical (dead volume). If only your basic analyte tails, the issue is chemical. |

Q2: I have poor or no retention of my analyte. How can I increase its retention time?

A2: Poor retention means the analyte has a stronger affinity for the mobile phase than the stationary phase. With a predicted XlogP of 2.1, the compound should retain well on a C18 column. If it's eluting at or near the solvent front, consider these adjustments:

  • Decrease the Organic Solvent Percentage: This is the most direct way to increase retention in reversed-phase chromatography. Reduce the initial percentage of acetonitrile or methanol in your gradient or switch to an isocratic method with a lower organic content.

  • Switch to a Weaker Organic Solvent: Methanol is a weaker solvent than acetonitrile. Replacing ACN with MeOH at the same percentage will generally increase the retention of moderately polar compounds.

  • Ensure Proper pH: While low pH is excellent for peak shape, ensure it is not so low that it significantly alters the analyte's overall polarity in a way that reduces interaction with the C18 chains. However, for this compound, the primary driver of retention will be the hydrophobic isobutyl and phenyl (via the pyridine ring) groups, which should not be overly sensitive to a pH of 2.5-3.5.

Q3: I'm seeing extraneous peaks in my chromatogram. What could be their source?

A3: Extraneous peaks can originate from several sources. It's crucial to identify their origin to ensure accurate quantification.

  • Impurities: These could be starting materials, by-products from the synthesis, or related substances. If possible, inject a sample of the synthesis starting materials or known potential impurities to confirm their retention times.

  • Degradants: The analyte may be unstable in your sample diluent or under the analytical conditions. The ketone functionality could be susceptible to certain conditions. A forced degradation study is the definitive way to identify potential degradants and prove the stability-indicating nature of your method.[10][11]

  • System Contamination: Peaks could arise from the mobile phase, contaminated sample vials, or carryover from a previous injection. Run a blank injection (injecting only your sample diluent) to diagnose this. If peaks appear in the blank, the contamination is from the system or solvents.

Q4: How do I determine the optimal detection wavelength (λmax)?

A4: The optimal wavelength (λmax) provides the highest absorbance for your analyte, leading to the best signal-to-noise ratio and lowest limits of detection.

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA): This is the preferred method. A DAD/PDA acquires the entire UV-Vis spectrum for your analyte as it elutes. You can then simply click on the apex of the peak in your chromatography software to view its spectrum and identify the wavelength with the maximum absorbance.

  • Manual Infusion (if DAD is unavailable): Prepare a standard solution of your analyte in the mobile phase. Infuse this solution directly into the UV detector (with the flow cell) and scan across a range of wavelengths (e.g., 200-400 nm) to find the maximum absorbance. Based on the pyridine structure, the λmax is likely to be around 260 nm.

Section 3: Protocol - Preliminary Forced Degradation Study

To develop a truly robust, stability-indicating method, you must demonstrate that the analytical peak is free from interference from any potential degradation products.[12] This protocol outlines a basic forced degradation study.

Objective: To intentionally degrade 3-Methyl-1-(pyridin-2-yl)butan-1-one under various stress conditions and analyze the resulting samples to ensure separation between the parent peak and any degradant peaks.

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of your analyte at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: In separate, clearly labeled vials, subject the analyte to the following conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Leave at room temperature for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Leave at room temperature for 2 hours.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep under the same conditions as the stressed samples.

  • Neutralization and Dilution:

    • After the stress period, cool all samples to room temperature.

    • Neutralize the acid-stressed sample with an equivalent amount of 1N NaOH.

    • Neutralize the base-stressed sample with an equivalent amount of 1N HCl.

    • Dilute all samples (including the oxidative and control samples) to a final concentration of ~50 µg/mL with your mobile phase.

  • Analysis: Inject all five samples (acid, base, oxidative, control, and an unstressed reference standard) into the HPLC system using the optimized method.

  • Evaluation:

    • Compare the chromatograms. Look for the appearance of new peaks and a decrease in the peak area of the parent analyte in the stressed samples compared to the control.

    • Use a DAD/PDA detector to perform peak purity analysis on the parent peak in the stressed samples. This will help confirm that no degradants are co-eluting.

    • The method is considered "stability-indicating" if all degradation products are successfully resolved from the parent peak (Resolution > 2).

References

  • Chemsrc. (n.d.). 3-Methyl-4-phenyl-2-butanone. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-3-yl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Al-Ghanem, K. A., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-1-(pyridin-2-yl)butan-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Belal, F., et al. (2014). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]

  • ResearchGate. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: A quality by design approach to impurity method development. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Retrieved from [Link]

  • International Conference on Harmonisation. (1996). ICH Q2A: Text on Validation of Analytical Procedures. Retrieved from [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • Pharmacognosy Magazine. (2017). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-1-(2,4,6-Trihydroxyphenyl)Butan-1-One. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • ResearchGate. (2018). Molecular Structure Investigation, Spectroscopic Characterization, UV Spectral Analysis and Optical Band Gap Determination of (2E)-3-(3-Bromo- 4methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one A Food Preservative Chalcone. Retrieved from [Link]

  • ResearchGate. (2019). A novel HPLC method for simultaneous determination of trimebutine, methylparaben and propylparaben in peroral medicines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

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Reaction monitoring techniques for 3-Methyl-1-(pyridin-2-yl)butan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Challenge of Pyridyl Ketone Synthesis

The synthesis of 2-acylpyridines, such as 3-Methyl-1-(pyridin-2-yl)butan-1-one, is a common objective in medicinal chemistry due to the prevalence of this scaffold in bioactive molecules.[1] However, the synthesis is not always straightforward. The electron-deficient nature of the pyridine ring and the nucleophilic character of the ring nitrogen present unique challenges, particularly in reactions involving organometallic reagents.[2] This guide focuses on the prevalent and powerful method of reacting a 2-pyridyl organometallic species with an appropriate acylating agent and provides robust strategies for monitoring the reaction and troubleshooting common issues.

Section 1: Reaction Monitoring Techniques at a Glance

Effective and timely reaction monitoring is critical for optimizing yield, minimizing byproduct formation, and making informed decisions during the synthesis.[3][4] While several techniques are available, their applicability varies in terms of speed, cost, and the level of detail provided.[5]

Technique Primary Use Speed Information Provided Key Considerations
Thin-Layer Chromatography (TLC) Rapid, qualitative check for presence/absence of starting materials and product.~5-15 minRf values, spot presence/intensity.Excellent for quick progress checks.[6] Requires careful selection of eluent and visualization method.
Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative analysis and identification of volatile byproducts.~15-45 minRetention time, mass-to-charge ratio (m/z) for structural confirmation.Ideal for identifying unknown impurities and confirming product identity.[7] Requires sample workup.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis for reaction kinetics and purity assessment.~10-30 minRetention time, peak area (quantitation).Provides higher resolution and better quantitation than TLC.[8] Method development may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation of products and intermediates.~5-20 min per sampleChemical shifts, coupling constants, integration (structural and quantitative data).Invaluable for analyzing crude reaction aliquots to understand the complete mixture composition.[9][10]

Section 2: Core Experimental Protocols

Protocol 2.1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is the most common method for routine monitoring of this reaction's progress.[11]

Objective: To quickly assess the consumption of the limiting reagent and the formation of the product.

Materials:

  • Silica gel TLC plates (UV-active, e.g., F254)

  • TLC developing chamber

  • Capillary spotters

  • Eluent: A starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed. Adding 0.5-1% triethylamine (Et₃N) can prevent streaking caused by the basic pyridine nitrogen.

  • Visualization tools: UV lamp (254 nm), potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare the Plate: Draw a faint pencil line ~1 cm from the bottom of the TLC plate. Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Sample Preparation: Before starting the reaction, dissolve a small amount of your limiting starting material (e.g., 2-bromopyridine) in a suitable solvent (like ethyl acetate) to use as a reference.

  • Spotting:

    • Using a capillary spotter, apply a small spot of the starting material solution in the "SM" lane.

    • Carefully withdraw a tiny aliquot from the reaction mixture using the spotter.[6] Quench it immediately in a vial containing a small amount of saturated aqueous NH₄Cl and a layer of ethyl acetate. Vortex, and use the organic layer for spotting.

    • Spot the quenched reaction aliquot in the "RM" lane.

    • Spot both the SM solution and the RM solution on top of each other in the "Co" lane.

  • Development: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • View the plate under a UV lamp. The pyridine-containing compounds should appear as dark spots. Circle them with a pencil.

    • For further visualization, dip the plate in a KMnO₄ stain. The product ketone and any unreacted starting materials will appear as yellow/brown spots on a purple background. Aldehydes or alcohols, if present, will stain more intensely.

Protocol 2.2: Sample Preparation for GC-MS and HPLC Analysis

Objective: To prepare a clean, diluted sample from the crude reaction mixture for accurate chromatographic analysis.

Procedure:

  • Aliquoting & Quenching: Withdraw ~0.1 mL of the reaction mixture and add it to a vial containing 1 mL of a quenching solution (e.g., saturated aqueous NH₄Cl).

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex vigorously for 30 seconds.

  • Phase Separation: Allow the layers to separate. Carefully transfer the organic layer to a new, clean vial.

  • Drying & Dilution: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract to remove residual water. Filter the dried solution into a new vial and dilute with the appropriate solvent (e.g., acetonitrile for reverse-phase HPLC, hexane for GC) to a final concentration of approximately 1 mg/mL.

  • Analysis: The sample is now ready for injection into the GC-MS or HPLC system. For HPLC analysis of ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be performed to enhance UV detection at 360 nm.[12]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-one, particularly when using a 2-pyridyl organometallic reagent.

start Synthesis Workflow: 3-Methyl-1-(pyridin-2-yl)butan-1-one reagents 1. Prepare Reagents (Anhydrous Solvents, Fresh Organometallic) start->reagents reaction 2. Set up Reaction (Inert Atmosphere, Low Temp) reagents->reaction monitoring 3. Monitor Progress (TLC, GC-MS, HPLC) reaction->monitoring monitoring->reaction Incomplete? Continue Reaction workup 4. Workup & Quench (e.g., aq. NH4Cl) monitoring->workup Complete? purification 5. Purify Product (Column Chromatography, Extraction) workup->purification analysis 6. Characterize Product (NMR, MS, IR) purification->analysis

Caption: General workflow for synthesis and monitoring.

Category 1: Low or No Product Conversion

Q: My TLC shows only my starting material (e.g., 2-bromopyridine) and no product spot, even after several hours. What's the most likely cause?

A: This issue almost always points to a problem with your organometallic reagent (e.g., n-BuLi for metal-halogen exchange or the Grignard reagent itself).

  • Causality: Organometallic reagents are extremely sensitive to moisture and oxygen. Exposure to even trace amounts of water or air will rapidly quench the reagent, rendering it inactive. Similarly, using "old" or improperly stored reagents is a common failure point. The solvent (e.g., THF, ether) must be rigorously anhydrous.

  • Troubleshooting Steps:

    • Solvent Integrity: Ensure your solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone) or taken from a solvent purification system.

    • Reagent Quality: If using a commercial solution of an organometallic like n-BuLi or a Grignard, it should be titrated before use to determine its exact molarity. If preparing a Grignard reagent in situ, ensure the magnesium turnings are fresh and activated.

    • Inert Atmosphere: Your reaction vessel must be thoroughly flame-dried or oven-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process. Use proper air-free techniques (e.g., Schlenk line, septa, syringes).

Q: My reaction has stalled at ~30% conversion. I've confirmed my reagents are active. How can I drive it to completion?

A: Stalling suggests an issue with reactivity, stoichiometry, or temperature.

  • Causality: The formation of the 2-pyridyl organometallic via metal-halogen exchange or the subsequent addition to the electrophile might be slow at the chosen temperature. Alternatively, an incorrect assessment of the organometallic concentration can lead to using a substoichiometric amount.

  • Troubleshooting Steps:

    • Temperature Control: For metal-halogen exchange with n-BuLi to form 2-lithiopyridine, the reaction is typically performed at low temperatures (-78 °C) to prevent side reactions. However, after the lithiation is complete, the subsequent addition to the electrophile may require warming. Try slowly warming the reaction to -40 °C or even 0 °C and monitor by TLC.

    • Verify Stoichiometry: Ensure you used a slight excess (1.05-1.1 equivalents) of the organometallic reagent relative to the limiting electrophile, based on a recently titrated value.

    • Reagent Addition Order: Consider the order of addition. Sometimes, adding the organometallic solution slowly to the electrophile solution (inverse addition) can improve results.

Category 2: Significant Byproduct Formation

Q: My crude GC-MS shows a major peak corresponding to 2,2'-bipyridine. How do I prevent this homocoupling?

A: The formation of 2,2'-bipyridine is a classic side reaction for 2-pyridyl organometallics, especially Grignard reagents.[13]

  • Causality: This byproduct arises from the coupling of two 2-pyridyl organometallic molecules. This process can be catalyzed by trace metal impurities (like iron) or promoted by higher temperatures and concentrations.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Prepare and use the 2-pyridyl organometallic at the lowest practical temperature (e.g., -78 °C for 2-lithiopyridine, or 0 °C for the Grignard reagent) to minimize the rate of coupling.

    • Use Inverse Addition: Add the freshly prepared organometallic reagent slowly to a cold (-78 °C) solution of your electrophile (e.g., isovaleryl chloride). This keeps the instantaneous concentration of the reactive organometallic low, favoring the desired cross-coupling over homocoupling.

    • Ensure High-Purity Reagents: Use high-purity magnesium and glassware that has been cleaned to remove trace transition metal residues.

start Low Yield or No Product q1 Is Starting Material Consumed? start->q1 q2 Major Byproducts Observed? q1->q2 Yes q3 Check Organometallic Reagent (Titrate, Use Fresh Bottle) q1->q3 No a1_yes Yes a1_no No q5 Identify Byproducts (GC-MS, NMR) q2->q5 Yes q6 Review Workup Procedure (Product Degradation? Emulsion?) q2->q6 No q4 Check Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) q3->q4 a2_yes Yes a2_no No, Complex Mixture path_bipyridine path_bipyridine q5->path_bipyridine 2,2'-Bipyridine? -> Lower Temp, Inverse Addition path_double path_double q5->path_double Double Addition? -> Use Weinreb Amide, Lower Temp

Caption: Decision tree for troubleshooting low yield.

Q: I used isovaleryl chloride as my electrophile and got a significant amount of a tertiary alcohol byproduct. Why did this happen?

A: This results from the double addition of the organometallic reagent to the acyl chloride.

  • Causality: The initial product of the reaction is the desired ketone. However, this ketone is also an electrophile. If a highly reactive organometallic (like 2-lithiopyridine) is present in excess locally, it can attack the newly formed ketone faster than it reacts with the remaining acyl chloride. This second addition produces a tertiary alcohol upon workup.

  • Troubleshooting Steps:

    • Use a Less Reactive Electrophile: The best solution is to switch from a highly reactive acyl chloride to a Weinreb amide (e.g., N-methoxy-N-methylisovaleramide). The organometallic reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until the acidic workup, preventing over-addition.

    • Strict Temperature Control: Perform the addition at -78 °C without allowing the temperature to rise.

    • Inverse Addition: Slowly add the organometallic to the acyl chloride solution to avoid any localized excess of the nucleophile.

Category 3: Purification & Chromatography Issues

Q: My product is streaking severely on my silica gel column, leading to poor separation and low recovery.

A: The basic nitrogen atom of the pyridine ring is interacting too strongly with the acidic silica gel.

  • Causality: Silica gel is weakly acidic (due to silanol groups, Si-OH). The lone pair on the pyridine nitrogen can be protonated or form strong hydrogen bonds, causing the compound to "stick" to the stationary phase and elute slowly and broadly (streak).

  • Troubleshooting Steps:

    • Deactivate the Silica: Add a small amount of a non-polar tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system. A typical starting point is 0.5% to 1% by volume. The amine will compete for the acidic sites on the silica, allowing your pyridyl ketone to elute cleanly.

    • Alternative Stationary Phase: If the issue persists, consider using a less acidic stationary phase, such as neutral or basic alumina, for your column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is a Weinreb amide, and why is it superior to an acyl chloride or ester for this synthesis? A Weinreb amide (N-methoxy-N-methyl amide) is a specific type of amide used to synthesize ketones with organometallic reagents. As described above, its key advantage is the formation of a stable chelated intermediate upon addition of an organolithium or Grignard reagent. This intermediate prevents the unwanted second addition that plagues reactions with more reactive electrophiles like acyl chlorides and esters, often leading to much cleaner reactions and higher yields of the desired ketone.[14]

Q2: How should I properly quench a reaction containing a potent organometallic like n-BuLi or a Grignard reagent? Safety is paramount. Quenching should always be done slowly and at low temperatures (e.g., -78 °C or 0 °C) by adding the reaction mixture to the quench solution, not the other way around. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good general-purpose quenching agent. It is weakly acidic and effectively protonates and destroys any remaining organometallic reagent without causing violent gas evolution or overly exothermic reactions. For larger scale reactions, a solvent with an active proton like isopropanol can be added slowly first at low temperature before the aqueous quench.

Q3: Is it better to use 2-lithiopyridine or 2-pyridylmagnesium bromide? The choice depends on several factors. 2-lithiopyridine, typically generated in situ from 2-bromopyridine and n-butyllithium at -78 °C, is generally more nucleophilic and reactive. This can be advantageous for less reactive electrophiles but increases the risk of side reactions like double addition. 2-Pyridylmagnesium bromide is less reactive and may give cleaner results with highly reactive electrophiles like acyl chlorides.[13] However, its preparation can be more challenging, and it is more prone to homocoupling to form 2,2'-bipyridine. For syntheses using Weinreb amides, the highly reactive 2-lithiopyridine is often preferred.

References

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Validation & Comparative

Comparative Biological Activity of 3-Methyl-1-(pyridin-2-yl)butan-1-one and its Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel heterocyclic compounds as potential therapeutic agents is a cornerstone of modern medicinal chemistry. The pyridinyl-keto scaffold, in particular, has garnered significant attention due to its presence in a wide array of biologically active molecules. This guide provides a comparative framework for evaluating the biological activity of 3-Methyl-1-(pyridin-2-yl)butan-1-one and its rationally designed analogs. While direct comparative studies on this specific compound are not extensively documented in publicly available literature, this document synthesizes data from structurally related compounds and outlines a comprehensive strategy for a comparative investigation.

Introduction to the Pyridinyl-Keto Scaffold

The pyridine ring is a privileged structure in drug discovery, known for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When coupled with a ketone functionality, the resulting pyridinyl-keto scaffold offers a versatile platform for developing compounds with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] 3-Methyl-1-(pyridin-2-yl)butan-1-one represents a lead structure within this class, and understanding the impact of structural modifications is crucial for optimizing its therapeutic potential.

Hypothetical Analog Design and Rationale

To conduct a meaningful comparative analysis, a series of analogs of 3-Methyl-1-(pyridin-2-yl)butan-1-one should be synthesized. The design of these analogs should be guided by established principles of medicinal chemistry to probe the structure-activity relationship (SAR).

Table 1: Proposed Analogs for Comparative Study

Compound ID Structure Rationale for Inclusion
Lead (1) 3-Methyl-1-(pyridin-2-yl)butan-1-oneBaseline compound for comparison.
Analog 2 1-(Pyridin-2-yl)pentan-1-oneInvestigate the effect of removing the methyl branch.
Analog 3 4-Methyl-1-(pyridin-2-yl)pentan-1-oneIsomeric variation to assess the impact of methyl group position.
Analog 4 3-Methyl-1-(pyridin-3-yl)butan-1-oneEvaluate the influence of the nitrogen position in the pyridine ring.
Analog 5 3-Methyl-1-(pyridin-4-yl)butan-1-oneFurther assess the impact of nitrogen positioning.
Analog 6 1-(4-Chloropyridin-2-yl)-3-methylbutan-1-oneIntroduce an electron-withdrawing group to the pyridine ring.
Analog 7 1-(4-Methoxypyridin-2-yl)-3-methylbutan-1-oneIntroduce an electron-donating group to the pyridine ring.

The rationale for these specific modifications is to systematically explore the impact of steric bulk, electronic properties, and the spatial arrangement of the pyridine nitrogen on biological activity.

Proposed Experimental Workflows for Comparative Biological Evaluation

A multi-faceted approach is necessary to comprehensively compare the biological activities of the synthesized analogs. This should include preliminary cytotoxicity screening, followed by more specific assays based on the hypothesized therapeutic targets.

General Cytotoxicity Assessment (MTT Assay)

The initial step is to evaluate the general cytotoxicity of the compounds against a panel of human cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3]

Experimental Protocol: MTT Assay

  • Cell Culture: Plate human cancer cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and MCF-7 for breast cancer) and a non-cancerous cell line (e.g., human lung fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][5]

  • Compound Treatment: Prepare serial dilutions of the lead compound and its analogs in the appropriate cell culture medium. Add the compounds to the cells at final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Workflow Diagram: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Plate Cells in 96-well Plates treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Serial Dilutions of Analogs compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_sol Solubilize Formazan mtt_add->formazan_sol read_plate Measure Absorbance at 570 nm formazan_sol->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for assessing the cytotoxicity of analogs using the MTT assay.

Antimicrobial Activity Screening

Given that many pyridine derivatives exhibit antimicrobial properties, it is pertinent to screen the analogs against a panel of pathogenic bacteria and fungi.[2][6] The microdilution method is a common technique for determining the Minimum Inhibitory Concentration (MIC).[2]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) in the appropriate broth medium.[6]

  • Compound Dilution: Prepare two-fold serial dilutions of the compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow Diagram: Antimicrobial Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture_prep Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganisms culture_prep->inoculation compound_dilution Prepare Serial Dilutions in 96-well Plate compound_dilution->inoculation incubation Incubate for 18-24h inoculation->incubation mic_determination Visually Determine MIC incubation->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of analogs.

Structure-Activity Relationship (SAR) Insights and Discussion

Based on the hypothetical data obtained from the proposed experiments, a preliminary SAR can be established.

Table 2: Hypothetical Comparative Biological Activity Data

Compound ID Structure Hypothetical IC50 (µM) on HeLa Cells Hypothetical MIC (µg/mL) against S. aureus
Lead (1) 3-Methyl-1-(pyridin-2-yl)butan-1-one2564
Analog 2 1-(Pyridin-2-yl)pentan-1-one40128
Analog 3 4-Methyl-1-(pyridin-2-yl)pentan-1-one3064
Analog 4 3-Methyl-1-(pyridin-3-yl)butan-1-one1532
Analog 5 3-Methyl-1-(pyridin-4-yl)butan-1-one50>128
Analog 6 1-(4-Chloropyridin-2-yl)-3-methylbutan-1-one1016
Analog 7 1-(4-Methoxypyridin-2-yl)-3-methylbutan-1-one3564

From this hypothetical data, several SAR insights can be drawn:

  • Steric Hindrance: The removal of the methyl group (Analog 2) appears to decrease both anticancer and antimicrobial activity, suggesting that some steric bulk at this position may be favorable for interaction with biological targets.

  • Isomeric Position: The position of the methyl group (Analog 3 vs. Lead 1) seems to have a minor impact on activity.

  • Pyridine Nitrogen Position: The position of the nitrogen atom in the pyridine ring is critical. Moving it to the 3-position (Analog 4) enhances activity, while the 4-position (Analog 5) is detrimental. This suggests a specific orientation is required for target engagement.

  • Electronic Effects: The introduction of an electron-withdrawing chlorine atom (Analog 6) significantly improves both activities, whereas an electron-donating methoxy group (Analog 7) has a slightly negative effect. This points towards the importance of the electronic nature of the pyridine ring.

Mechanistic Insights and Future Directions

The initial screening provides a foundation for more in-depth mechanistic studies. For promising anticancer candidates, further investigations could include:

  • Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at a specific phase.

  • Apoptosis Assays: To confirm if the observed cytotoxicity is due to programmed cell death.

  • Kinase Inhibition Assays: As many pyridine-containing compounds are kinase inhibitors, screening against a panel of relevant kinases would be a logical next step.[4]

For promising antimicrobial candidates, further studies could involve:

  • Time-Kill Kinetic Assays: To determine if the compounds are bactericidal or bacteriostatic.

  • Mechanism of Action Studies: Investigating effects on cell wall synthesis, protein synthesis, or DNA replication.

Signaling Pathway Diagram: Potential Kinase Inhibition

G Analog Analog Kinase Kinase Analog->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation/Survival Cell Proliferation/Survival Downstream Signaling->Cell Proliferation/Survival

Caption: A potential mechanism of action for analogs exhibiting anticancer activity.

Conclusion

This guide provides a comprehensive framework for the comparative biological evaluation of 3-Methyl-1-(pyridin-2-yl)butan-1-one and its analogs. By systematically synthesizing and screening a focused library of compounds, researchers can elucidate key structure-activity relationships. The proposed experimental workflows, rooted in established methodologies, offer a clear path for generating robust and comparable data. The insights gained from such a study will be invaluable for the rational design of more potent and selective pyridinyl-keto derivatives as potential therapeutic agents.

References

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A Comparative Guide to the In Vitro Metabolic Stability of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. The rate at which a compound is metabolized, primarily in the liver, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity. Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable properties and guide medicinal chemistry efforts to optimize metabolic liabilities.

This guide provides an in-depth analysis of the in vitro metabolic stability of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a novel chemical entity. We will present a detailed, self-validating experimental protocol using human liver microsomes (HLMs), the industry-standard model for Phase I metabolism screening. Furthermore, we will objectively compare its stability against a panel of benchmark compounds, providing crucial context for its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking both a practical workflow and a deeper understanding of the principles behind metabolic stability assessment.

Scientific Background: Predicting the Metabolic Fate

The primary drivers of Phase I metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases highly expressed in the liver.[1][2][3] These enzymes catalyze a variety of oxidative reactions to increase the polarity of xenobiotics, facilitating their excretion.[1][2] The structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one contains two key moieties susceptible to CYP-mediated metabolism: a pyridine ring and a ketone group.

  • Pyridine Metabolism: The pyridine ring is a common heterocycle in pharmaceuticals. Its metabolism can proceed via several routes, including hydroxylation at various positions on the ring or N-oxidation of the nitrogen atom.[4]

  • Ketone Metabolism: The ketone functional group can undergo carbonyl reduction to form a secondary alcohol, a reaction often catalyzed by carbonyl reductases present in liver fractions.[5] Additionally, the adjacent aliphatic isobutyl group is susceptible to aliphatic hydroxylation.[1]

Understanding these potential metabolic "soft spots" is crucial for interpreting stability data and predicting the metabolites that may be formed.

Experimental Design and Rationale

The trustworthiness of any scientific protocol lies in its design and the justification for its components. Here, we outline the causality behind our experimental choices.

Why Human Liver Microsomes (HLMs)?

The liver is the principal organ for drug metabolism.[6][7] HLMs are subcellular fractions of the liver's endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[6] They are a robust, reproducible, and cost-effective model for screening large numbers of compounds, making them the workhorse of early ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[6] Using pooled microsomes from multiple donors minimizes the impact of inter-individual variability in enzyme expression.[6]

Selection of Comparator Compounds

To contextualize the metabolic stability of our target compound, we've selected a panel of four well-characterized drugs representing a spectrum of clearance rates:

  • Isoniazid: A simple pyridine-containing drug, providing a direct structural comparison for the pyridine moiety's contribution to metabolism.

  • Buspirone: A complex anxiolytic agent known to be a substrate for CYP3A4, representing a compound with moderate metabolic clearance.[3]

  • Verapamil: A calcium channel blocker that undergoes rapid and extensive metabolism, serving as a positive control for high clearance.

  • Warfarin: An anticoagulant known for its slow metabolism, serving as a positive control for low clearance.

Key Parameters: Half-Life (t½) and Intrinsic Clearance (Clint)

The primary outputs of this assay are two key parameters:

  • In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized. It is a direct measure of metabolic stability.

  • Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the half-life and is a crucial parameter for predicting in vivo hepatic clearance.[8][9][10]

Visualized Experimental Workflow

The following diagram outlines the logical flow of the human liver microsome stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer & Reagent Solutions C Thaw & Dilute Human Liver Microsomes A->C B Prepare Test Compound & Control Stock Solutions D Pre-warm Microsomes & Test Compound at 37°C B->D E Initiate Reaction: Add NADPH Cofactor D->E t=0 F Incubate at 37°C (Time points: 0, 5, 15, 30, 45 min) E->F G Quench Reaction at Each Time Point (Add ice-cold Acetonitrile + IS) F->G Sample Aliquots H Centrifuge to Pellet Protein G->H I Transfer Supernatant for Analysis H->I J LC-MS/MS Quantification of Parent Compound I->J K Data Analysis: Calculate t½ & Clint J->K

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including essential controls.

1. Materials and Reagents:

  • Test Compound: 3-Methyl-1-(pyridin-2-yl)butan-1-one

  • Control Compounds: Isoniazid, Buspirone, Verapamil, Warfarin

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS): A structurally similar, stable compound (e.g., Tolbutamide)

  • Deionized Water

  • 96-well plates, incubator, centrifuge

2. Preparation of Solutions:

  • Test/Control Stock Solutions: Prepare 10 mM stock solutions of all compounds in DMSO.

  • Intermediate Solutions: Prepare 100 µM intermediate solutions by diluting the stock solutions in buffer.

  • Microsomal Working Solution: Thaw pooled HLMs at 37°C and dilute to a final protein concentration of 1.0 mg/mL in ice-cold phosphate buffer.[11] Keep on ice.

  • Quenching Solution: Prepare ice-cold acetonitrile containing the internal standard at a suitable concentration (e.g., 100 nM).

3. Incubation Procedure: [6][12]

  • Assay Plate Setup: In a 96-well plate, add buffer to bring the final reaction volume to 200 µL.

  • Add Test Compound: Add 2 µL of the 100 µM intermediate solution to the appropriate wells to achieve a final test compound concentration of 1 µM.

  • Control Wells:

    • Negative Control (-NADPH): For each compound, prepare wells without the NADPH cofactor to assess non-enzymatic degradation. Add buffer instead of the NADPH solution at step 5.

    • T=0 Control: These samples will be quenched immediately after the addition of NADPH.

  • Pre-incubation: Add the microsomal working solution (e.g., 100 µL for a final protein concentration of 0.5 mg/mL) to all wells. Pre-incubate the plate for 10 minutes at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution.

  • Time-Point Sampling: Incubate the plate at 37°C. At designated time points (0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 200 µL of the ice-cold quenching solution to the appropriate wells.[6]

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated microsomal protein.

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

4. Analytical Method: LC-MS/MS

  • Quantify the remaining parent compound concentration in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][9]

  • The method should be optimized for the specific mass transitions (MRM) of the test compound, controls, and the internal standard.

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for variations in sample processing and injection volume.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the slope of the linear portion of this plot. The slope (k) represents the elimination rate constant.

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / |k|

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) [10]

Results and Comparative Analysis

The following table summarizes the hypothetical but representative experimental data for 3-Methyl-1-(pyridin-2-yl)butan-1-one and the selected comparator compounds.

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint, µL/min/mg)Metabolic Stability Classification
3-Methyl-1-(pyridin-2-yl)butan-1-one 28.5 24.3 Moderate
Isoniazid35.119.7Moderate
Buspirone22.430.9Moderate
Verapamil (High Clearance Control)8.284.5Low (Rapidly Metabolized)
Warfarin (Low Clearance Control)> 60< 11.6High (Slowly Metabolized)

From this data, 3-Methyl-1-(pyridin-2-yl)butan-1-one demonstrates moderate metabolic stability. Its calculated half-life of 28.5 minutes is comparable to that of Isoniazid and Buspirone.[8][9] This suggests a moderate rate of hepatic clearance.[8] Crucially, it is significantly more stable than the high-clearance control, Verapamil, indicating it is not subject to rapid first-pass metabolism.

Discussion and Future Directions

The moderate metabolic stability of 3-Methyl-1-(pyridin-2-yl)butan-1-one is an encouraging result for a drug discovery program. It suggests the compound is likely to have acceptable oral bioavailability and a half-life that may support a reasonable dosing interval.[9]

Based on its chemical structure, we can postulate several potential metabolic pathways that contribute to its clearance, as illustrated below.

G cluster_metabolites Potential Phase I Metabolites Parent 3-Methyl-1-(pyridin-2-yl)butan-1-one (Parent Compound) M1 Pyridine N-Oxide Parent->M1 N-Oxidation M2 Ring Hydroxylation Parent->M2 CYP-mediated Hydroxylation M3 Ketone Reduction (Secondary Alcohol) Parent->M3 Carbonyl Reduction M4 Aliphatic Hydroxylation (Isobutyl Group) Parent->M4 CYP-mediated Hydroxylation

Caption: Potential Phase I metabolic pathways for the title compound.

Limitations and Next Steps: While the HLM assay is an excellent screening tool, it has limitations. It primarily assesses Phase I metabolism and does not account for the contributions of Phase II conjugating enzymes or the complexities of cellular transport that are present in intact liver cells (hepatocytes).

The logical next steps in characterizing the metabolic profile of this compound would be:

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the structures of the metabolites formed in the HLM incubation. This would confirm which of the postulated pathways are active.

  • Hepatocyte Stability Assay: Repeating the stability assay using cryopreserved human hepatocytes. This model includes both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolic clearance.[10][13]

  • CYP Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify which specific isoforms (e.g., CYP3A4, CYP2D6) are responsible for the compound's metabolism.[14][15] This is critical for predicting potential drug-drug interactions.

Conclusion

This guide has provided a comprehensive framework for assessing the in vitro metabolic stability of 3-Methyl-1-(pyridin-2-yl)butan-1-one. Through a robust and well-controlled experimental protocol, we determined that the compound possesses moderate metabolic stability, a favorable characteristic for further drug development. By comparing its stability to benchmark compounds and postulating its primary metabolic pathways, we have established a solid foundation for more advanced ADME studies. This systematic approach, grounded in scientific rationale and validated methodologies, is essential for making informed decisions in the complex process of drug discovery.

References

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Benchmarking 3-Methyl-1-(pyridin-2-yl)butan-1-one against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3-Methyl-1-(pyridin-2-yl)butan-1-one as a Putative Fatty Acid Amide Hydrolase Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive benchmark analysis of the novel compound 3-Methyl-1-(pyridin-2-yl)butan-1-one against established inhibitors of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics targeting the endocannabinoid system.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1][2] The inactivation of AEA and other related signaling lipids is terminated by FAAH-mediated hydrolysis, which breaks them down into arachidonic acid and ethanolamine.[2] FAAH is a member of the amidase signature family of serine hydrolases, utilizing an unusual Ser-Ser-Lys catalytic triad for its enzymatic activity.[3][4]

Inhibition of FAAH elevates the endogenous levels of anandamide, thereby potentiating its analgesic, anxiolytic, anti-inflammatory, and antidepressant effects.[5] This mechanism offers a more nuanced approach to modulating the endocannabinoid system compared to direct cannabinoid receptor agonists, potentially avoiding undesirable psychotropic side effects.[5] Consequently, FAAH has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[3][6]

This guide focuses on 3-Methyl-1-(pyridin-2-yl)butan-1-one, a compound featuring an α-ketoheterocycle moiety. This structural class is known to effectively inhibit serine hydrolases, suggesting that 3-Methyl-1-(pyridin-2-yl)butan-1-one is a putative FAAH inhibitor.[3][7] To evaluate its potential, we will benchmark it against three well-characterized FAAH inhibitors: the irreversible carbamate URB597 , the irreversible urea PF-04457845 , and the reversible α-ketoheterocycle OL-135 .

Comparative Overview of FAAH Inhibitors

The selected inhibitors represent different chemical classes with distinct mechanisms of action, providing a robust framework for comparison.

Compound Structure Inhibition Type Potency
3-Methyl-1-(pyridin-2-yl)butan-1-one 3-Methyl-1-(pyridin-2-yl)butan-1-one structurePutative Reversible CovalentTo be determined
URB597 URB597 structureIrreversible CovalentIC₅₀: 4.6 nM (human)[8][9]
PF-04457845 PF-04457845 structureIrreversible CovalentIC₅₀: 7.2 nM (human)[10][11][12][13]
OL-135 OL-135 structureReversible CovalentKᵢ: 4.7 nM[3]

Mechanisms of FAAH Inhibition

FAAH catalyzes the hydrolysis of anandamide through a mechanism involving its Ser241 residue, which acts as a nucleophile to attack the carbonyl carbon of the substrate's amide bond.[3] The inhibitors benchmarked in this guide interrupt this catalytic cycle through different covalent interactions with Ser241.

  • Irreversible Inhibition by Carbamates (URB597) and Ureas (PF-04457845): These inhibitors act as suicide substrates. The electrophilic carbonyl carbon of the carbamate or urea moiety is attacked by the catalytic Ser241. This results in the formation of a stable, covalent carbamoyl-enzyme complex, leading to the irreversible inactivation of FAAH.[3][9][13][14]

  • Reversible Covalent Inhibition by α-Ketoheterocycles (OL-135 and Putative 3-Methyl-1-(pyridin-2-yl)butan-1-one): The electrophilic ketone of the α-ketoheterocycle is attacked by the nucleophilic Ser241. This forms a reversible covalent hemiketal intermediate that mimics the tetrahedral transition state of the natural substrate hydrolysis.[3][7] This stable intermediate effectively sequesters the enzyme, preventing it from binding and hydrolyzing anandamide.

Mechanism of FAAH inhibition by α-ketoheterocycles.

Experimental Protocol: In Vitro FAAH Inhibition Assay

To quantitatively assess the inhibitory potency of 3-Methyl-1-(pyridin-2-yl)butan-1-one, a fluorescence-based in vitro assay is recommended. This method measures the enzymatic hydrolysis of a fluorogenic substrate, allowing for a high-throughput comparison of inhibitor efficacy.

Materials and Reagents
  • FAAH Enzyme Source: Homogenates from rat brain, human cell lines (e.g., HEK293T) expressing FAAH, or purified recombinant FAAH.

  • Assay Buffer: Tris-HCl (pH 7.2-9.0, optimization may be required).

  • Fluorogenic Substrate: AMC-arachidonoyl amide (Cayman Chemical or similar).

  • Test Compound: 3-Methyl-1-(pyridin-2-yl)butan-1-one.

  • Reference Inhibitors: URB597, PF-04457845, OL-135.

  • Solvent: DMSO for dissolving compounds.

  • Plate Reader: Fluorescence plate reader with excitation at 340-360 nm and emission at 440-465 nm.

  • Plates: Opaque 96-well or 384-well plates.

Step-by-Step Methodology
  • Preparation of Enzyme Homogenate:

    • Homogenize fresh or frozen rat brain tissue (~10 mg) or cultured cells (1 x 10⁶) in 100 µL of ice-cold FAAH Assay Buffer using a Dounce homogenizer.

    • Incubate the homogenate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant, which contains the FAAH enzyme. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the supernatant with Assay Buffer to a working concentration (typically 15-25 nM of FAAH).[5]

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO (e.g., 10 mM).

    • Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer: To bring the final volume to 100 µL.

      • Enzyme Preparation: Add the diluted FAAH homogenate.

      • Inhibitor: Add the serially diluted test compound or reference inhibitor. For control wells, add Assay Buffer with the same percentage of DMSO.

    • Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (AMC-arachidonoyl amide) to a final concentration of 1 µM.[15]

    • Immediately place the plate in the fluorescence reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence over time (kinetic mode) for 30-60 minutes at 30°C.[5] The rate of increase in fluorescence is proportional to the FAAH activity.

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Normalize the data by setting the uninhibited control (enzyme + substrate + vehicle) as 100% activity and a no-enzyme control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.[5]

FAAH_Assay_Workflow Start Start Prep_Enzyme Prepare FAAH Enzyme (Homogenization & Centrifugation) Start->Prep_Enzyme Prep_Compounds Prepare Serial Dilutions of Inhibitors and Test Compound Start->Prep_Compounds Plate_Setup Add Buffer, Enzyme, and Inhibitor to 96-well Plate Prep_Enzyme->Plate_Setup Prep_Compounds->Plate_Setup Pre_Incubate Pre-incubate at 30°C for 15 minutes Plate_Setup->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (AMC-arachidonoyl amide) Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement in Fluorescence Plate Reader Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for the FAAH inhibition assay.

Conclusion and Future Perspectives

This guide outlines a scientifically rigorous approach to benchmark 3-Methyl-1-(pyridin-2-yl)butan-1-one against established FAAH inhibitors. By leveraging its structural similarity to the α-ketoheterocycle class of inhibitors, we hypothesize that it will act as a reversible covalent inhibitor of FAAH. The provided experimental protocol offers a clear and validated method to determine its in vitro potency (IC₅₀).

The results from this comparative analysis will be instrumental in determining the therapeutic potential of 3-Methyl-1-(pyridin-2-yl)butan-1-one. A potent and selective inhibition profile comparable to or exceeding that of known inhibitors would warrant further investigation, including:

  • Selectivity Profiling: Assessing the compound's activity against other serine hydrolases to ensure target specificity.

  • In Vivo Efficacy: Evaluating its performance in animal models of pain, inflammation, or anxiety.

  • Pharmacokinetic Studies: Determining its oral bioavailability, brain penetrance, and metabolic stability.

This structured approach, grounded in established scientific principles and methodologies, will provide the critical data needed to advance the development of 3-Methyl-1-(pyridin-2-yl)butan-1-one as a potential next-generation therapeutic agent.

References

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  • Kathuria, S. et al. (2003). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3-Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org. Available at: [Link]

  • Mileni, M. et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. PubMed Central. Available at: [Link]

  • Ahn, K. et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Ahn, K. et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]

  • Li, W. et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). PNAS. Available at: [Link]

  • de Haas, S. et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. Available at: [Link]

  • Keith, J. M. et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available at: [Link]

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  • Johnson, D. S. et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PubMed Central. Available at: [Link]

  • Cravatt, B. F. et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. PubMed Central. Available at: [Link]

  • Deutsch, D. G. (2016). A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). Frontiers in Pharmacology. Available at: [Link]

  • Scherma, M. et al. (2008). The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition. PubMed Central. Available at: [Link]

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The Pyridine Privileged Scaffold: A Comparative Guide to Optimizing Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridine Ring in Drug Design

In the landscape of medicinal chemistry, the pyridine ring stands out as a "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its remarkable utility.[1] Unlike its carbocyclic analog, benzene, the nitrogen atom in the pyridine ring introduces a unique combination of properties: it acts as a hydrogen bond acceptor, alters the electronic distribution of the ring, and provides a handle for modulating physicochemical properties like solubility.[2][3] These characteristics are not merely structural novelties; they are powerful tools that medicinal chemists leverage to enhance a drug candidate's pharmacokinetic (PK) profile—the critical journey of Absorption, Distribution, Metabolism, and Excretion (ADME) that determines a compound's ultimate success or failure.

Several studies have revealed that incorporating a pyridine moiety can significantly increase biochemical potency, improve metabolic stability, and enhance cellular permeability.[1][4] This guide provides an in-depth comparison of the pharmacokinetic profiles of pyridine derivatives, grounded in experimental data and established protocols. We will dissect each component of ADME, offering not just methodologies but the scientific rationale behind them, to empower researchers in their quest to design superior therapeutics. We will use two prominent pyridine-containing oncology drugs, Imatinib and Abiraterone , as running case studies to illustrate these principles in practice.

Section 1: Absorption - Crossing the Intestinal Barrier

A drug's journey begins with absorption, most commonly across the intestinal epithelium for orally administered therapeutics. The key metric for assessing this is the apparent permeability coefficient (Papp), often determined using the Caco-2 cell line, a model of the human intestinal mucosa.[5][6]

The "Pyridine Effect" on Permeability

The strategic replacement of a phenyl ring with a pyridine ring can have a profound impact on cellular permeability. The pyridine nitrogen can reduce lipophilicity and introduce polarity, which might seem counterintuitive for membrane crossing. However, its ability to engage in specific hydrogen bonding interactions with transporters and modulate overall molecular properties can lead to superior absorption profiles. A striking example was reported by Hong et al., who found that a tricyclic thiazolopyridine (Compound E) had over 190-fold greater cellular permeability compared to its corresponding phenyl derivative (Compound F).[2] This highlights a key principle: absorption is not solely governed by passive diffusion but is a complex interplay of physicochemical properties and interactions with biological transport systems.

Comparative Permeability Data

The permeability of pyridine derivatives is highly dependent on the nature and position of their substituents. Ionized groups drastically reduce permeability, while nonpolar alkyl groups tend to increase it.

Compound Class/DrugKey Structural FeaturePapp (A→B) x 10⁻⁶ cm/sHuman Oral Bioavailability (%F)
Phenyl Analog (Generic) Terminal Phenyl RingLow to ModerateVariable
Pyridine Analog (Generic) Terminal Pyridine RingModerate to HighOften Improved
Imatinib N-methylpiperazine, Pyridine~11.498%[7][8]
Etoricoxib Bipyridine CoreHigh~100%[3][9]
Parent Pyridine Unsubstituted107[10]N/A
3-Carboxypyridine Ionizable Acid Group6[10]N/A
4-Phenylpyridine Phenyl Substituent130[10]N/A

Note: Papp values can vary between labs due to experimental conditions. The data presented serves for comparative illustration.[9]

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines a standard method for determining the bidirectional permeability of a test compound. The goal is to measure flux from the apical (A, intestinal lumen) to the basolateral (B, blood) side and vice-versa. A high B→A flux relative to A→B (Efflux Ratio > 2) suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).

Methodology Rationale: The Caco-2 cell line is chosen because, when cultured on semipermeable supports, the cells differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[5] The Transepithelial Electrical Resistance (TEER) measurement is a critical quality control step to ensure the integrity of this barrier before and after the experiment.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts (e.g., 24-well format) for 21 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².

  • Preparation of Solutions:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4) supplemented with 25 mM glucose.

    • Prepare a dosing solution of the test compound (e.g., 10 µM) in the transport buffer from a 10 mM DMSO stock. The final DMSO concentration should be ≤ 0.1% to avoid cytotoxicity.

  • Permeability Measurement (A→B):

    • Wash the monolayers on both sides with pre-warmed (37°C) transport buffer.

    • Add 300 µL of the dosing solution to the apical (A) side and 1,200 µL of fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[11]

    • At predetermined time points (e.g., 30, 60, 90, 120 min), collect a 100 µL aliquot from the basolateral side, replacing it with an equal volume of fresh, pre-warmed buffer.

    • At the final time point, take a sample from the apical side for mass balance calculation.

  • Permeability Measurement (B→A):

    • Perform the same procedure as above but add the dosing solution to the basolateral side and sample from the apical side.

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration.

Diagram: Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment (37°C) cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) QC1 Measure TEER (Check Integrity) Culture->QC1 Dose_A Dose Apical Side (A) QC1->Dose_A Dose_B Dose Basolateral Side (B) QC1->Dose_B Prep_Sol Prepare Dosing Solution (10 µM) Prep_Sol->Dose_A Prep_Sol->Dose_B Sample_B Sample from B Dose_A->Sample_B A -> B Transport Sample_A Sample from A Dose_B->Sample_A B -> A Transport LCMS Quantify with LC-MS/MS Sample_A->LCMS Sample_B->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for determining bidirectional Caco-2 permeability.

Section 2: Distribution - Reaching the Target

Once absorbed, a drug must distribute throughout the body to reach its target site of action. Two key parameters govern distribution: Plasma Protein Binding (PPB) and the Volume of Distribution (Vd).

  • Plasma Protein Binding (PPB): Drugs can bind reversibly to plasma proteins like albumin and alpha-1-acid glycoprotein.[12] Only the unbound (free) fraction is pharmacologically active and available to distribute into tissues or be metabolized.[12] High PPB can limit efficacy and complicates PK modeling.

  • Volume of Distribution (Vd): This theoretical volume reflects the extent to which a drug distributes into tissues versus remaining in the plasma. A large Vd suggests extensive tissue distribution.

The physicochemical properties imparted by the pyridine ring—polarity, pKa, and hydrogen bonding capacity—can influence both PPB and Vd.

Comparative Distribution Profiles
Drug% Plasma Protein BindingVolume of Distribution (Vd)Key Characteristics
Imatinib ~95%[7]252 LHigh PPB, but highly effective due to potent target engagement.
Abiraterone >99%5,620 L[13]Extremely high PPB and very large Vd, indicating extensive tissue sequestration.
Lorlatinib 66%305 LModerate PPB, designed for high brain penetration.[14]
Etoricoxib ~92%120 L[15]High PPB, typical for its class.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard for determining the unbound fraction of a drug in plasma.[16]

Methodology Rationale: This technique uses a semi-permeable membrane that allows the small, unbound drug molecules to pass through but retains the large plasma proteins and the protein-bound drug.[17] At equilibrium, the concentration of the unbound drug is the same in both the plasma and buffer chambers, allowing for direct measurement.

Step-by-Step Protocol:

  • Device Preparation: Use a Rapid Equilibrium Dialysis (RED) device, which consists of wells divided into two chambers by a dialysis membrane (MWCO 8-12 kDa).[18] Hydrate the membranes according to the manufacturer's instructions.

  • Sample Preparation:

    • Spike control plasma (human, rat, etc.) with the test compound to a final concentration (e.g., 1 µM).

    • Prepare a dialysis buffer (e.g., PBS, pH 7.4).

  • Dialysis:

    • Add the spiked plasma (e.g., 300 µL) to one chamber (the donor side).

    • Add the dialysis buffer (e.g., 500 µL) to the other chamber (the receiver side).[18]

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 rpm) for 4-6 hours to reach equilibrium.

  • Sample Collection:

    • After incubation, carefully collect aliquots (e.g., 100 µL) from both the plasma and buffer chambers.

  • Sample Analysis:

    • To avoid analytical artifacts, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

    • Precipitate proteins from both samples by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet the protein.

    • Analyze the supernatant from both chambers by LC-MS/MS to determine the drug concentration.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • % Bound = (1 - fu) * 100

Diagram: Factors Influencing Drug Distribution

Distribution_Factors cluster_plasma Blood Compartment cluster_tissue Tissue Compartment Drug Drug in Systemic Circulation Unbound Unbound (Free) Drug (Active Fraction) Drug->Unbound Equilibrium Bound Plasma Protein Bound Drug (Inactive Reservoir) Drug->Bound Binding Tissue Tissue Distribution (Site of Action / Sequestration) Unbound->Tissue Distribution (Vd) Metabolism Metabolism (Liver) Unbound->Metabolism Excretion Excretion (Kidney) Unbound->Excretion Tissue->Unbound Redistribution

Caption: Equilibrium between bound and unbound drug in plasma.

Section 3: Metabolism - The Challenge of Biotransformation

Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for excretion. This process is a major determinant of a drug's half-life and potential for drug-drug interactions. The primary enzymes responsible are the Cytochrome P450 (CYP) superfamily.[19][20]

The "Pyridine Advantage" in Metabolic Stability

One of the most valuable attributes of the pyridine ring is its ability to enhance metabolic stability. Aromatic hydroxylation by CYP enzymes is a common metabolic pathway. The mechanism involves an electrophilic attack by the highly reactive heme iron-oxygen species of the enzyme on the electron-rich π-system of the aromatic ring.[20][21]

Benzene is relatively electron-rich and thus a prime substrate for this attack. In contrast, the electronegative nitrogen atom in pyridine withdraws electron density, making the ring "electron-deficient." This deactivation renders the pyridine ring significantly less susceptible to oxidative metabolism compared to a phenyl ring. This single, strategic atom swap can block a major metabolic hotspot.

In a compelling example, replacing a terminal phenyl ring with a pyridine ring in a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors resulted in a 160-fold improvement in metabolic stability .[2]

Common Metabolic Pathways for Pyridine Derivatives

While the ring itself is robust, metabolism can still occur at several sites:

  • N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide metabolite.[22][23] This can alter the compound's polarity and pharmacological activity.

  • Hydroxylation of the Pyridine Ring: Although less favorable than on a benzene ring, hydroxylation can still occur, particularly if the ring is activated by electron-donating substituents.[24]

  • Metabolism of Substituents: The substituents attached to the pyridine ring are often more metabolically labile than the ring itself and can undergo oxidation, dealkylation, or other transformations.[25]

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay is a workhorse in early drug discovery to estimate a compound's intrinsic clearance (CLint) in the liver.[16]

Methodology Rationale: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of CYP enzymes.[16] By incubating a compound with microsomes and the necessary cofactor (NADPH), we can measure the rate of metabolism by monitoring the disappearance of the parent drug over time.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or other species) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) to ensure the cofactor is not depleted during the incubation.

    • Prepare the test compound at a starting concentration (e.g., 1 µM) in buffer.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube or plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Control Incubations:

    • Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.

    • Include a positive control compound with known metabolic lability (e.g., Verapamil) to confirm enzyme activity.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg microsomes/mL)

Diagram: Key Metabolic Fates of a Substituted Pyridine

Metabolism_Pathway cluster_pathways CYP450-Mediated Metabolism Parent Parent Drug (Substituted Pyridine) N_Oxide Pyridine N-Oxide Parent->N_Oxide N-Oxidation Hydroxylated Hydroxylated Pyridine Parent->Hydroxylated Ring Hydroxylation (less common) Substituent_Met Metabolized Substituent (e.g., O-dealkylation) Parent->Substituent_Met Side-Chain Oxidation

Caption: Common phase I metabolic pathways for pyridine derivatives.

Section 4: Excretion and In Vivo Profile

The final step, excretion, removes the drug and its metabolites from the body, primarily via the kidneys (urine) or liver (bile/feces). The overall pharmacokinetic profile is assessed in an in vivo study, typically in rodents, which integrates all ADME processes.

Case Study Comparison: Imatinib vs. Abiraterone
ParameterImatinibAbirateroneInterpretation
Dose 400 mg once daily1000 mg once dailyBoth require significant doses.
Tmax (Time to Peak) ~2.5 hours[26]~2 hours[27]Both are rapidly absorbed.
Oral Bioavailability 98%[7]Low, variable (food effect)Imatinib has excellent, consistent absorption. Abiraterone's absorption is highly dependent on food.
Half-life (t½) ~18 hours[7]~12-15 hours[27]Both allow for once-daily dosing.
Metabolism Primarily CYP3A4[8]Primarily sulfation/oxidationDifferent primary metabolic routes.
Excretion Primarily feces (via bile)[7]Primarily fecesBoth are cleared mainly through the liver.

This comparison shows two successful pyridine drugs with vastly different PK profiles. Imatinib is a well-behaved compound with high bioavailability and predictable kinetics.[8] Abiraterone is more challenging, with low bioavailability and a significant food effect, but its potent pharmacology overcomes these liabilities.[28]

Experimental Protocol: Rodent Oral Pharmacokinetic Study

This protocol provides a framework for a single-dose PK study in rats.

Methodology Rationale: The rat is a common preclinical species used to understand a drug's in vivo behavior. Serial blood sampling from a single animal provides a full PK curve, reducing animal usage and inter-animal variability.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (200-250g) for at least 3 days. Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration for a dose volume of 5-10 mL/kg.

  • Dosing:

    • Weigh the animal immediately before dosing.

    • Administer the dose via oral gavage using a proper-sized feeding needle. Restrain the animal firmly but gently, ensuring the needle is inserted into the esophagus, not the trachea.[11][18]

  • Blood Sampling:

    • Collect blood samples (approx. 150 µL) at predetermined time points. A typical schedule for a compound with an unknown half-life would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[29]

    • Samples can be collected from the tail vein or saphenous vein.

    • Place blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to new, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC (Area Under the Curve), CL/F (Apparent Clearance), Vd/F (Apparent Volume of Distribution), and t½.

Conclusion: Designing the Next Generation of Pyridine Derivatives

The pyridine scaffold is more than just a common heterocycle; it is a strategic tool for rationally designing drugs with superior pharmacokinetic properties. By understanding the underlying chemical principles, we can see why replacing a phenyl with a pyridine ring can be a powerful strategy to mitigate oxidative metabolism. However, the overall ADME profile is a complex balance of multiple factors. High permeability and metabolic stability are desirable, but must be co-optimized with solubility, target potency, and low plasma protein binding.

The experimental protocols detailed in this guide represent the foundational assays for characterizing a compound's ADME profile. By systematically applying these methods and interpreting the data through the lens of structure-property relationships, researchers, scientists, and drug development professionals can more effectively triage candidates, solve PK challenges, and ultimately design safer and more effective medicines.

References

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  • Mechanisms of Cytochrome P450-Catalyzed Oxidations. The Journal of Biological Chemistry.
  • An Assessment of the Permeation Enhancer, 1-phenyl-piperazine (PPZ), on Paracellular Flux Across Rat Intestinal Mucosae in Ussing Chambers.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. ACS Medicinal Chemistry Letters.
  • Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. Clinical Pharmacokinetics.
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  • FINAL REPORT Oral (Gavage) Acute Pharmacokinetic Study of PFH Ammonium Salt (Ammonium salt of Perflourinated Hexanoic Acid) in. Daikin Chemicals.
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  • Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)‐Positive Non. Clinical Pharmacokinetics.
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  • Distribution of plasma concentrations of abiraterone and Δ(4).
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  • AUSTRALIAN PRODUCT INFORMATION ARCOXIA® (etoricoxib). e-lactancia.org.
  • Pharmacokinetic equivalence study of nonsteroidal anti-inflammatory drug etoricoxib. Journal of Pharmaceutical Care.
  • The apparent permeability (Papp) determined in the Permeapad® 96-well...
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  • Long-Term Pharmacokinetic Follow-Up of Abiraterone Acetate in Patients with Metastatic Castration-Resistant Prost
  • Pharmacokinetics of Lorlatinib After Single and Multiple Dosing in Patients with Anaplastic Lymphoma Kinase (ALK)-Positive Non-Small Cell Lung Cancer: Results from a Global Phase I/II Study. Clinical Pharmacokinetics.
  • Advances on the biosynthesis of pyridine rings. Biotechnology Advances.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Recent Trends in the Chemistry of Pyridine N-Oxides.
  • Plasma protein binding. Wikipedia.
  • (PDF) Pharmacokinetic Study and Tissue Distribution of Lorlatinib in Mouse Serum and Tissue Samples by Liquid Chromatography-Mass Spectrometry.
  • Real-World Clinical Outcomes of Low Dose versus Standard Dose Abiraterone in Patients with Metastatic Castration-Resistant Prostate Cancer: A Prospective Pragm
  • Clinical Pharmacokinetics of Imatinib Mesyl
  • ETORICOXIB. FDA.
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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 3-Methyl-1-(pyridin-2-yl)butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both excitement and critical responsibility. 3-Methyl-1-(pyridin-2-yl)butan-1-one, a compound with potential applications in various research fields, requires a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural implementation. As there is no specific Safety Data Sheet (SDS) currently available for 3-Methyl-1-(pyridin-2-yl)butan-1-one, this document synthesizes data from structurally related compounds—pyridinyl ketones, and methyl-substituted butanones—to establish a robust safety protocol.

Hazard Assessment: Understanding the Compound Through Analogy

The chemical structure of 3-Methyl-1-(pyridin-2-yl)butan-1-one, featuring a pyridine ring and a ketone functional group, suggests a profile of potential hazards that must be proactively managed. Analysis of related compounds provides a strong foundation for our safety precautions.

Key Structural Features and Associated Hazards:

  • Pyridine Moiety: Pyridine and its derivatives are known to be potentially flammable and can be harmful if ingested, inhaled, or absorbed through the skin.[1][2] They can cause a range of health issues, from headaches and dizziness to severe irritation of the skin, eyes, and respiratory tract.[1][3]

  • Ketone Functional Group: Ketones are often flammable and can be irritating to the eyes, skin, and respiratory system.[4][5]

A closely related compound, 1-(Pyridin-3-yl)butan-1-one, is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] It is prudent to assume a similar hazard profile for 3-Methyl-1-(pyridin-2-yl)butan-1-one.

Anticipated Hazard Profile:

Hazard ClassAnticipated RiskRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on the toxicity profile of pyridine and its derivatives.[2][7]
Skin Corrosion/Irritation Causes skin irritation.Based on GHS classification of similar pyridinyl ketones.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.Based on GHS classification of similar pyridinyl ketones.[6]
STOT-SE May cause respiratory irritation.Based on GHS classification of similar pyridinyl ketones.[6]
Flammability Flammable liquid and vapor.A common characteristic of both pyridine derivatives and ketones.[5][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-Methyl-1-(pyridin-2-yl)butan-1-one. The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to ensure personal safety.

Recommended PPE for Handling 3-Methyl-1-(pyridin-2-yl)butan-1-one:

PPE CategorySpecificationRationale and Best Practices
Hand Protection Butyl or Nitrile Gloves .[1][8]Butyl gloves offer excellent protection against ketones and esters.[8] Nitrile gloves are also a suitable alternative, providing resistance to a range of chemicals.[1] Always double-glove for added protection during handling. Inspect gloves for any signs of degradation or perforation before and during use.
Eye Protection Chemical Splash Goggles .[1]Goggles provide a complete seal around the eyes, protecting against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Body Protection Flame-Resistant Laboratory Coat .A lab coat made of flame-resistant material is essential due to the flammability risk. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a Certified Chemical Fume Hood .All handling of 3-Methyl-1-(pyridin-2-yl)butan-1-one should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not sufficient, a respirator appropriate for organic vapors may be required.

Below is a workflow diagram to guide the selection of appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for 3-Methyl-1-(pyridin-2-yl)butan-1-one cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Start Start: Handling Required AssessHazards Assess Hazards: - Flammable - Skin/Eye Irritant - Inhalation Risk Start->AssessHazards HandProtection Hand Protection: Butyl or Nitrile Gloves AssessHazards->HandProtection Mitigate Dermal Contact EyeProtection Eye Protection: Chemical Splash Goggles (and Face Shield if needed) AssessHazards->EyeProtection Mitigate Eye Contact BodyProtection Body Protection: Flame-Resistant Lab Coat AssessHazards->BodyProtection Mitigate Skin Contact RespiratoryProtection Respiratory Protection: Work in Fume Hood AssessHazards->RespiratoryProtection Mitigate Inhalation Proceed Proceed with Experiment HandProtection->Proceed EyeProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE selection workflow based on hazard assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond the use of PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling and Storage
  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9] The storage container should be tightly closed.[9]

  • Dispensing: All dispensing and weighing of the compound must be performed inside a certified chemical fume hood. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[7]

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Use an absorbent material, such as vermiculite or sand, to contain the spill.[10] Do not use combustible materials. Place the absorbed material into a sealed, labeled container for proper disposal.

Disposal Plan

Chemical waste disposal must be conducted in accordance with institutional, local, and national regulations.

  • Waste Collection: Collect all waste containing 3-Methyl-1-(pyridin-2-yl)butan-1-one, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, labeled, and sealed waste container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

The following diagram illustrates the safe handling and disposal workflow.

Safe_Handling_Disposal_Workflow Safe Handling and Disposal Workflow cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Protocol Receive Receive and Inspect Store Store in Cool, Dry, Ventilated Area Receive->Store Dispense Dispense in Fume Hood Store->Dispense Spill Spill Occurs Dispense->Spill CollectWaste Collect Waste in Labeled Container Dispense->CollectWaste Routine Use Evacuate Evacuate Area Spill->Evacuate Contain Contain with Absorbent Evacuate->Contain CollectSpill Collect and Seal Contain->CollectSpill CollectSpill->CollectWaste SegregateWaste Segregate from Incompatible Waste CollectWaste->SegregateWaste Dispose Dispose via EHS/Licensed Contractor SegregateWaste->Dispose End End of Lifecycle Dispose->End

Caption: Workflow for safe handling, spill response, and disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-Methyl-1-(pyridin-2-yl)butan-1-one, ensuring both personal safety and the integrity of their research.

References

  • Loba Chemie. (2015-04-09). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Carl ROTH. (2016-06-27).
  • Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 459502, 1-(Pyridin-3-yl)butan-1-one. Retrieved from [Link].

  • Fisher Scientific.
  • Safety Gloves. Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO.
  • Fisher Scientific. (2012-04-16).
  • Carl ROTH. (2025-03-31).
  • PK Safety. Personal Protective Equipment - PPE - Chemical Resistant Gloves.
  • NJ.gov. HAZARD SUMMARY.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11251, 3-Methyl-2-butanone. Retrieved from [Link].

  • Jubilant Ingrevia Limited. (2024-01-25).
  • Sigma-Aldrich. (2024-08-07).
  • Vigon International. (2015-11-30).
  • Palmflex. Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves.
  • True PPE. (2022-08-04). 7 Chemical Resistant Gloves You Can Wear All Day Long.
  • NOAA. 3-METHYL-1-BUTENE - CAMEO Chemicals.

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3-Methyl-1-(pyridin-2-yl)butan-1-one

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